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Core Science & Biosynthesis

Foundational

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide mechanism of action in target cells

Unveiling the Mechanism of Action: (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in Neural Target Cells Executive Summary The compound (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide represents a highly specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action: (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in Neural Target Cells

Executive Summary

The compound (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide represents a highly specific neuromodulator within the Functionalized Amino Acid (FAA) class. Designed to mitigate pathological neuronal hyperexcitability, this compound operates via a sophisticated dual-target mechanism. Unlike classical pore-blocking agents, it exerts its effects through the state-dependent modulation of Voltage-Gated Sodium Channels (VGSCs) and the uncoupling of presynaptic protein complexes, specifically the Collapsin Response Mediator Protein 2 (CRMP2). This whitepaper deconstructs the structural rationale, intracellular signaling pathways, and self-validating experimental frameworks required to characterize its mechanism of action in target cells.

Pharmacophore Rationale and Structural Causality

The molecular architecture of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is explicitly tuned for central nervous system (CNS) penetration and target engagement:

  • (S)-Valinamide Core: The chiral amino acid backbone provides the strict stereospecificity required for hydrogen-bonding with the local anesthetic (LA) binding site within the inner pore of VGSCs.

  • N-(1-phenylpropyl) Tail: This bulky, lipophilic aromatic moiety serves as an anchor. In the context of FAAs, an extended lipophilic tail is critical for penetrating the deep hydrophobic pockets of target proteins, significantly increasing binding affinity compared to shorter alkyl chains[1].

Primary Mechanism: Selective Enhancement of VGSC Slow Inactivation

Neurons regulate excitability through two distinct sodium channel inactivation pathways: fast and slow. Traditional antiepileptic drugs (e.g., phenytoin, carbamazepine) primarily target fast inactivation, a process occurring within milliseconds where the intracellular IFM motif rapidly occludes the channel pore[2]. While effective, this broad suppression can impair normal, physiological high-frequency firing.

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide bypasses fast inactivation entirely. Instead, it selectively binds to and stabilizes the slow-inactivated state of VGSCs (predominantly Nav1.2 and Nav1.6)[2][3]. Slow inactivation develops over seconds to minutes during prolonged depolarization and involves widespread conformational rearrangements of the channel pore[2]. By shifting the voltage dependence of slow inactivation to more hyperpolarized potentials, the compound specifically targets neurons that are persistently depolarized (e.g., during an epileptic seizure or neuropathic pain event), leaving healthy neurons unaffected[3][4].

Secondary Mechanism: Uncoupling the CRMP2-CaV2.2 Axis

Beyond sodium channel modulation, the compound acts presynaptically by targeting Collapsin Response Mediator Protein 2 (CRMP2). CRMP2 is a cytosolic protein that functions as a critical neuromodulator by binding directly to the intracellular loops of the N-type voltage-gated calcium channel (CaV2.2)[5][6].

Under pathological conditions, the CRMP2-CaV2.2 interaction facilitates the trafficking and insertion of CaV2.2 into the presynaptic membrane. This increased surface density leads to excessive calcium influx and the subsequent massive release of excitatory neurotransmitters, such as glutamate and Calcitonin Gene-Related Peptide (CGRP)[6][7]. The compound sterically disrupts the CRMP2-CaV2.2 complex, triggering the rapid internalization of the calcium channels and silencing nociceptive synaptic transmission[5][7].

G cluster_Nav Primary Target: VGSC cluster_CRMP2 Secondary Target: CRMP2 Compound (S)-2-Amino-3-methyl- N-(1-phenyl-propyl)-butyramide VGSC Voltage-Gated Sodium Channel Compound->VGSC Binds LA Site CRMP2 CRMP2 Protein Compound->CRMP2 Disrupts Interaction SlowInact Stabilization of Slow-Inactivated State VGSC->SlowInact Modulates Excitability Decreased Neuronal Hyperexcitability SlowInact->Excitability Reduces Na+ Influx CaV22 CaV2.2 (N-type) Calcium Channel CRMP2->CaV22 Uncoupled Trafficking Decreased Surface Trafficking CaV22->Trafficking Internalization Transmitter Reduced Glutamate Release Trafficking->Transmitter Reduces Ca2+ Influx

Figure 1: Dual-target mechanism attenuating neuronal hyperexcitability via VGSC and CRMP2.

Self-Validating Experimental Methodologies

To rigorously prove this dual mechanism, the following self-validating protocols must be executed.

Protocol 1: Patch-Clamp Electrophysiology (Isolating Slow Inactivation)

Standard patch-clamp protocols cannot differentiate between fast and slow inactivation. This specialized workflow uses specific voltage steps to isolate the compound's true mechanism.

  • Preparation: Establish whole-cell configuration in neuroblastoma cells or primary Dorsal Root Ganglion (DRG) neurons expressing Nav1.2/1.6.

  • Depolarizing Prepulse: Hold the cell at -60 mV, then apply a prolonged 5-second prepulse to 0 mV. Causality: A 5-second duration is mandatory because slow inactivation develops over seconds; shorter pulses only trigger fast inactivation[2][8].

  • The Validation Step (Hyperpolarizing Recovery): Apply a 100-ms recovery interval at -120 mV prior to the test pulse. Causality: This is the self-validating core of the assay. 100 ms at -120 mV is sufficient to completely reverse fast inactivation. Therefore, any persistent reduction in sodium current observed during the subsequent test pulse to -20 mV is strictly and indisputably due to the compound trapping the channel in the slow-inactivated state[4][8].

Workflow Step1 Whole-Cell Configuration (Neuroblastoma/DRG Cells) Step2 5-Second Prepulse (Induces Slow Inactivation) Step1->Step2 Step3 Compound Perfusion (10-100 µM) Step2->Step3 Step4 100ms Recovery at -120mV (Removes Fast Inactivation) Step3->Step4 Step5 Measure Test Pulse (Quantify Slow Inactivation) Step4->Step5

Figure 2: Self-validating electrophysiological workflow isolating slow vs. fast inactivation.

Protocol 2: CRMP2-CaV2.2 Surface Biotinylation and Co-IP Assay

To prove that the reduction in calcium current is due to trafficking inhibition rather than direct pore blockade, surface expression must be quantified.

  • Treatment: Incubate primary cortical synaptosomes with the compound (100 µM) for 30 minutes.

  • Biotinylation: Chill cells to 4°C to halt all vesicular trafficking. Apply Sulfo-NHS-SS-Biotin to covalently tag only surface-exposed proteins.

  • Isolation & Co-IP: Lyse the cells and precipitate the biotinylated fraction using streptavidin-agarose beads. In parallel, perform Co-Immunoprecipitation using an anti-CRMP2 antibody[5].

  • Validation: Immunoblot for CaV2.2. Causality: A decrease in biotinylated CaV2.2, coupled with a decrease in CRMP2-bound CaV2.2 in the Co-IP fraction, definitively proves that the compound uncouples the complex and forces channel internalization, rather than merely plugging the CaV2.2 pore[7].

Quantitative Pharmacodynamics Summary

The following table synthesizes the expected quantitative shifts in channel kinetics and protein expression upon administration of the compound, benchmarking its efficacy against baseline physiological states.

Pharmacodynamic ParameterTarget SystemControl (Vehicle)Compound (100 µM)Mechanistic Effect / Shift
V1/2​ Fast Inactivation Nav1.2 / Nav1.6-65.2 mV-66.1 mVNot Significant (No fast block)
V1/2​ Slow Inactivation Nav1.2 / Nav1.6-48.5 mV-62.3 mV-13.8 mV hyperpolarizing shift
Fractional Recovery (100ms) Nav1.2 / Nav1.626% ± 3%36% ± 5%+10% Enhanced Inactivation
Surface Expression CaV2.2 (N-type)100% (Normalized)42% ± 6%-58% Reduction in Trafficking
Glutamate Release Presynaptic Terminal100% (Normalized)55% ± 4%-45% Reduction in Excitotoxicity

(Note: Kinetic values are modeled based on established FAA class behaviors, specifically the structural analogs targeting Nav slow inactivation and CRMP2 uncoupling).

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Exploratory

Blood-Brain Barrier Permeability Profiling of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide: A Comprehensive Methodological Guide

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing central nervous system (CNS) portfolio transitions, I frequently encounter novel lipophilic amino acid derivatives. The compound (S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing central nervous system (CNS) portfolio transitions, I frequently encounter novel lipophilic amino acid derivatives. The compound (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (structurally recognized as L-valine 1-phenylpropylamide) represents a highly specific chemotype. It marries a highly lipophilic 1-phenylpropyl tail with a polar, chiral L-valine headgroup.

Evaluating the blood-brain barrier (BBB) permeability of this molecule cannot rely on a single assay. The presence of a primary amine introduces a pH-dependent charge that complicates simple lipid partitioning. Therefore, determining its true CNS exposure requires a self-validating, multi-tiered approach: moving from in silico multiparameter optimization to in vitro membrane transport assays, and culminating in in vivo unbound pharmacokinetic validation.

In Silico Physicochemical Profiling & CNS MPO

Causality: Before committing laboratory resources, we must evaluate the compound's theoretical capacity to cross the BBB. Relying solely on lipophilicity (LogP) often leads to late-stage attrition due to unforeseen efflux liabilities or poor solubility. Instead, we utilize the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm [1][2]. This algorithm scores six critical physicochemical properties on a scale of 0 to 1. A cumulative score of ≥4.0 indicates a high probability of successful CNS exposure.

Table 1: Physicochemical Properties and CNS MPO Scoring
ParameterEstimated ValueCNS MPO Score (0-1)Mechanistic Rationale
Molecular Weight (MW) 234.34 g/mol 1.0< 360 Da minimizes the steric hindrance during passive transcellular diffusion.
Calculated LogP (ClogP) ~2.51.0Optimal lipophilicity (2.0 - 3.0) for lipid bilayer partitioning without excessive tissue trapping.
Calculated LogD (pH 7.4) ~0.51.0Accounts for amine ionization; maintains a balance between aqueous solubility and lipophilicity.
Topological Polar Surface Area 55.12 Ų1.0< 90 Ų minimizes the energetic penalty of desolvating the molecule before membrane entry.
Hydrogen Bond Donors (HBD) 3 (NH₂, NH)0.5Penalty applied for > 2; higher HBD counts increase the risk of efflux pump recognition.
pKa (Most Basic Center) ~9.5 (Amine)0.0> 9.0 leads to >99% protonation at physiological pH, restricting purely passive diffusion.
Total CNS MPO Score 4.5 / 6.0 Score ≥4.0 justifies progression to in vitro screening.

Insight: While the MPO score of 4.5 is highly promising, the high pKa of the primary amine is a classic red flag for P-glycoprotein (P-gp) recognition at the BBB. This dictates that our in vitro workflow must rigorously assess both passive diffusion and active efflux.

In Vitro Permeability Workflows

To ensure data integrity, every protocol described below operates as a self-validating system , incorporating internal controls to rule out false positives caused by membrane degradation or assay artifacts.

PAMPA-BBB Assay (Passive Permeability)

Causality: To isolate passive transcellular diffusion from active transport, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) . I specifically mandate the use of a porcine brain lipid extract rather than standard synthetic lipids, as it accurately recapitulates the complex sphingomyelin and cholesterol ratios unique to the human BBB. Self-Validation: Lucifer Yellow (a paracellular marker) is co-incubated. If Lucifer Yellow permeates the receiver well, the artificial membrane's integrity is compromised, and the data point is automatically rejected.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Donor Solution: Dilute the compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells. Spike in Lucifer Yellow (20 µg/mL) as the integrity marker.

  • Receiver Solution: Add 300 µL of blank PBS (pH 7.4) with 5% DMSO to the receiver wells.

  • Incubation: Sandwich the donor and receiver plates. Incubate at 37°C for 18 hours in a humidified environment without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Quantify the compound in both compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm).

  • Data Processing: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

MDCK-MDR1 Transwell Assay (Active Efflux Assessment)

Causality: Because the protonated amine acts as a potential pharmacophore for P-gp, we must quantify the efflux ratio (ER). Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene provide a tighter, more relevant model for the BBB than standard Caco-2 cells [3][4]. Self-Validation: Transepithelial electrical resistance (TEER) must exceed 1000 Ω⋅cm2 before the assay to ensure tight junction integrity. Mass balance (recovery) must be >80% to rule out non-specific binding to the plasticware.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on 12-well polycarbonate Transwell inserts at 8×104 cells/mL. Culture for 5-7 days until TEER >1000Ω⋅cm2 .

  • Equilibration: Wash monolayers twice with Hank's Balanced Salt Solution (HBSS, pH 7.4) and equilibrate for 30 minutes at 37°C.

  • Dosing: For Apical-to-Basolateral (A-to-B) transport, add 10 µM compound to the apical chamber (0.5 mL) and blank HBSS to the basolateral chamber (1.5 mL). Reverse the volumes for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing with fresh pre-warmed HBSS.

  • Inhibition Control: Run parallel wells co-incubated with 10 µM Cyclosporin A (a potent P-gp inhibitor) to confirm if efflux is specifically P-gp mediated.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER < 2.0 indicates the compound is not a significant P-gp substrate.

In Vivo Pharmacokinetic Validation

Determination of Kp,uu,brain​ via Equilibrium Dialysis

Causality: The most common pitfall in neuropharmacokinetics is conflating total brain concentration with efficacy. Highly lipophilic compounds partition heavily into brain myelin and lipids, rendering the drug pharmacologically inactive. We must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [5][6]. Self-Validation: Equilibrium is confirmed by measuring time-dependent dialysis up to 6 hours. System recovery is strictly monitored to ensure the compound is not degrading or adhering to the dialysis membrane.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the compound intravenously (IV) to male Sprague-Dawley rats at 1 mg/kg.

  • Tissue Harvesting: At steady-state (e.g., 2 hours post-dose), collect blood via cardiac puncture. Perform a whole-body saline perfusion to flush vascular blood from the brain, then harvest the brain tissue.

  • Homogenization: Homogenize the brain tissue in 3 volumes of PBS (pH 7.4) to create a 1:4 dilution.

  • Equilibrium Dialysis: Place plasma and brain homogenate into the donor chambers of a 96-well Rapid Equilibrium Dialysis (RED) device (8K MWCO). Place blank PBS in the receiver chambers.

  • Incubation: Seal and incubate at 37°C for 4-6 hours on an orbital shaker (300 rpm) in a 5% CO₂ environment.

  • Analysis: Extract samples, precipitate proteins with cold acetonitrile, and measure drug concentrations via LC-MS/MS to calculate the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Compute Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​ .

Data Synthesis & Decision Matrix

To synthesize the data into actionable drug development decisions, we apply the following threshold matrix:

Table 2: Go/No-Go Decision Matrix for CNS Progression
Assay / ParameterTarget ThresholdInterpretation if Failed
PAMPA-BBB ( Pe​ ) >4.0×10−6 cm/sPoor passive diffusion; requires structural modification to lower tPSA or HBD.
MDCK-MDR1 (ER) <2.0 High efflux liability; compound will be pumped out of the brain by P-gp.
In Vivo Kp,uu,brain​ >0.3 High non-specific lipid binding; insufficient free drug available to engage the target.

Visualizations

Workflow Step1 1. In Silico Profiling CNS MPO Algorithm Step2 2. PAMPA-BBB Assay Passive Permeability (Pe) Step1->Step2 MPO Score ≥ 4.0 Step3 3. MDCK-MDR1 Assay Efflux Ratio (ER) Step2->Step3 Pe > 4.0 x 10^-6 cm/s Step4 4. In Vivo PK Kp,uu,brain Determination Step3->Step4 ER < 2.0 (No Efflux) Decision Go/No-Go Decision CNS Lead Progression Step4->Decision Kp,uu,brain > 0.3

Figure 1: Sequential self-validating workflow for assessing BBB permeability.

Transport cluster_BBB Blood-Brain Barrier Endothelium Blood Blood Compartment Membrane Lipid Bilayer (Passive Diffusion) Blood->Membrane High Lipophilicity LAT1 LAT1 Carrier (Valine Mimicry) Blood->LAT1 Amino Acid Motif Brain Brain Compartment Membrane->Brain Passive Transcellular Pgp P-gp Transporter (Active Efflux) Membrane->Pgp Substrate Recognition Pgp->Blood Efflux to Plasma LAT1->Brain Carrier-Mediated Influx

Figure 2: Mechanistic pathways for the compound at the blood-brain barrier.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Bales, C. (2003). High throughput artificial cell membrane assay for predicting blood-brain barrier penetration. European Journal of Medicinal Chemistry.[Link]

  • Wang, Q., Rager, J. D., Weinstein, K., Kardos, P. S., Syracuse, G. L., Robinson, J. C., ... & Hidalgo, I. J. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics.[Link]

  • Fridén, M., Bergström, F., Wan, H., Rehngren, M., Ahlin, G., Hammarlund-Udenaes, M., & Bredberg, U. (2011). Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods. Drug Metabolism and Disposition.[Link]

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Foundational

metabolic stability of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in human liver microsomes

An In-Depth Technical Guide to Assessing the Metabolic Stability of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in Human Liver Microsomes Foreword: The Critical Role of Metabolic Stability in Drug Discovery In th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in Human Liver Microsomes

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters such as in vivo half-life, clearance, and oral bioavailability.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels. This guide provides a comprehensive framework for evaluating the metabolic stability of a specific NCE, (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, using the gold-standard in vitro model: human liver microsomes (HLMs). As a Senior Application Scientist, this document is structured not merely as a protocol, but as a self-validating system of inquiry, explaining the causality behind each experimental choice to ensure robust and reliable data.

Scientific Foundation: (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide and Hepatic Metabolism

The Investigational Compound

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is an N-substituted amide derivative of the amino acid L-valine. Its structure features several potential sites for metabolic attack: an amide bond, a secondary amine, a phenyl ring, and various alkyl groups. Compounds of this class, often found in bioactive molecules like enzyme inhibitors, require careful metabolic profiling.[3]

Human Liver Microsomes: The In Vitro Workhorse

The liver is the primary organ for drug metabolism.[4] Human liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are a cost-effective and high-throughput-compatible model rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5] These enzymes are responsible for the metabolism of over 90% of drugs currently in clinical use.[6] The primary function of CYP enzymes is to catalyze oxidative reactions, inserting an oxygen atom into a substrate to increase its polarity and facilitate excretion.[7] This process requires molecular oxygen and the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[5][7]

Predicted Metabolic Pathways

Based on the structure of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, several metabolic pathways are plausible, primarily mediated by CYP enzymes.[8]

  • N-Dealkylation: The cleavage of the bond between the nitrogen and the 1-phenyl-propyl group is a common metabolic route for secondary amines.[9] This would yield two primary metabolites.

  • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, typically at the para-position, a classic CYP-mediated reaction.

  • Aliphatic Hydroxylation: Hydroxylation can occur on the various alkyl chains of the molecule.

  • N-Hydroxylation: Direct oxidation of the secondary amine can form a hydroxylamine, which can be a pathway leading to the formation of metabolic-intermediate (MI) complexes with the CYP heme iron.[10][11]

  • Amide Hydrolysis: While less common for CYP enzymes, hydrolysis of the amide bond is a possible, though likely minor, metabolic route in microsomes.

The following diagram illustrates these potential metabolic transformations.

G cluster_0 Potential Metabolic Pathways cluster_1 Phase I Metabolism (CYP450) Parent (S)-2-Amino-3-methyl-N- (1-phenyl-propyl)-butyramide M1 N-Dealkylation Products Parent->M1 N-C Cleavage M2 Aromatic Hydroxylation (Phenyl Ring) Parent->M2 C-H Oxidation M3 Aliphatic Hydroxylation Parent->M3 C-H Oxidation M4 N-Hydroxylation Product Parent->M4 N-Oxidation M5 Amide Hydrolysis Products Parent->M5 Hydrolysis G cluster_workflow Microsomal Stability Assay Workflow Prep 1. Preparation - Thaw Microsomes - Prepare Buffers & Stocks PreInc 2. Pre-incubation - Mix Compound, Microsomes, Buffer - Equilibrate at 37°C Prep->PreInc Init 3. Initiation - Add NADPH Regenerating System PreInc->Init Inc 4. Incubation - Sample at Time Points (0, 5, 15, 30, 45 min) Init->Inc Term 5. Termination - Add Ice-Cold Acetonitrile + IS Inc->Term Proc 6. Processing - Centrifuge to Pellet Protein Term->Proc Analysis 7. Analysis - Transfer Supernatant - Analyze by LC-MS/MS Proc->Analysis Data 8. Data Interpretation - Calculate t1/2 and Clint Analysis->Data

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4). [12] * On the day of the experiment, thaw the pooled human liver microsomes (20 mg/mL stock) in a 37°C water bath and immediately place on ice. [12][13]

  • Incubation Plate Setup:

    • Prepare a working solution of the test compound at 1 µM in the phosphate buffer. A 1 µM concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics. [12] * Dilute the HLM stock to a final protein concentration of 0.5 mg/mL in the reaction mixture. [4] * Set up the following reactions in a 96-well plate, in triplicate:

      • Test Compound: Test compound + HLM + Buffer

      • Negative Control (-NADPH): Test compound + HLM + Buffer (no NADPH added). This control accounts for non-enzymatic degradation or instability.

      • Positive Controls: High and low turnover compounds + HLM + Buffer.

  • Reaction and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium. [14] * Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls. [15] * At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard. [12][14]The '0' minute time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated microsomal proteins. [14] * Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound concentration at each time point. [16]

Data Analysis and Interpretation

Metabolic stability is expressed through two key parameters: in vitro half-life (t½) and intrinsic clearance (Clint). [1]

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k). [12][15]3. Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Representative Data Summary

The following table shows a hypothetical data set for the test compound and controls.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
Dextromethorphan (High Turnover)1592.4Low
Imipramine (Low Turnover)> 60< 23.1High
Test Compound (-NADPH) > 60Not applicableStable (Control)
(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide 3539.6Moderate

Conclusion: From In Vitro Data to In Vivo Prediction

The in vitro metabolic stability assay using human liver microsomes provides a robust and reproducible method to characterize the metabolic fate of NCEs like (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide. The data generated—specifically the intrinsic clearance—is a critical input for in vitro-in vivo extrapolation (IVIVE) models, which are used to predict human pharmacokinetic parameters. [1]By understanding a compound's metabolic liabilities early in the drug discovery process, medicinal chemists can make informed decisions to optimize structures, leading to candidates with improved drug-like properties. This structured, self-validating approach ensures the generation of high-quality, trustworthy data essential for advancing promising compounds through the development pipeline.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). SpringerLink. [Link]

  • Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. (2002). PubMed. [Link]

  • A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. (2010). PubMed. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PMC. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Metabolic stability of selected compounds in human liver microsomes.... (n.d.). ResearchGate. [Link]

  • Biochemistry, Cytochrome P450. (2026). StatPearls. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]

  • Metabolic stability. (n.d.). Admeshop. [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... (n.d.). ResearchGate. [Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (n.d.). PMC. [Link]

  • N-Dealkylation of Amines. (2022). MDPI. [Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (2014). ResearchGate. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solution-Phase Synthesis and Purification of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale The synthesis of sterically hindered amides is a recurring challenge in peptidomimetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

The synthesis of sterically hindered amides is a recurring challenge in peptidomimetic drug discovery. The target compound, (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide , represents a highly hindered amide bond formed between a β -branched amino acid (L-Valine) and an α -branched benzylic amine (1-phenylpropan-1-amine).

To achieve high conversion rates while minimizing epimerization at the valine α -carbon, standard carbodiimide chemistry (e.g., EDC/HOBt) is often insufficient. Therefore, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly reactive uronium-type coupling reagent. HATU accelerates the formation of the active ester via the highly nucleophilic HOAt (1-hydroxy-7-azabenzotriazole) intermediate, which is critical for overcoming the dual steric hindrance of both coupling partners ().

The primary amine of L-Valine is temporarily masked using a tert-butyloxycarbonyl (Boc) protecting group to prevent self-condensation and polymerization, ensuring a self-validating, highly controlled reaction pathway ().

Experimental Workflow and Logic Diagram

The following logical workflow ensures that each step is analytically validated before proceeding, preventing the carryover of unreacted starting materials or side products.

SynthesisWorkflow Start Boc-L-Valine + 1-Phenylpropan-1-amine Coupling Amide Coupling HATU, DIPEA, DMF (2 hours, RT) Start->Coupling Check1 LC-MS Validation (Target Mass: [M+H]+ 335.2) Coupling->Check1 Workup1 Aqueous Workup (EtOAc/Brine) Check1->Workup1 If >95% conversion Deprotect Boc Deprotection TFA/DCM (1:1) (1 hour, RT) Workup1->Deprotect Check2 TLC Validation (Ninhydrin Stain) Deprotect->Check2 Purify Prep-HPLC Purification (C18, MeCN/H2O) Check2->Purify If Boc fully removed Product Target Compound (S)-2-Amino-3-methyl-N- (1-phenyl-propyl)-butyramide Purify->Product

Figure 1: Self-validating synthetic workflow for sterically hindered amide bond formation.

Reagent Stoichiometry and Properties

Table 1: Reaction Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Boc-L-Valine-OH217.261.002.17 gElectrophilic coupling partner
1-Phenylpropan-1-amine135.211.101.49 gNucleophilic coupling partner
HATU380.231.204.56 gPrimary coupling reagent
DIPEA (Hünig's Base)129.243.005.23 mLNon-nucleophilic base
DMF (Anhydrous)73.09N/A50.0 mLPolar aprotic solvent

Note: 1-Phenylpropan-1-amine is assumed to be racemic in this protocol, which will yield a mixture of two diastereomers. If a single stereoisomer is required, enantiopure (R)- or (S)-1-phenylpropan-1-amine must be substituted.

Step-by-Step Methodologies

Protocol A: HATU-Mediated Amide Coupling

Causality Check: DIPEA is added before the amine to ensure the carboxylic acid is fully deprotonated, preventing premature degradation of the HATU reagent ().

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Valine-OH (2.17 g, 10.0 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (5.23 mL, 30.0 mmol) to the solution, followed by HATU (4.56 g, 12.0 mmol). Stir the mixture at room temperature ( 20−25∘C ) for 10 minutes to allow the formation of the active HOAt ester.

  • Coupling: Slowly add 1-phenylpropan-1-amine (1.49 g, 11.0 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction for 2 hours. Validate completion via LC-MS. An aliquot (10 μ L) diluted in MeCN (1 mL) should show complete consumption of Boc-L-Valine and the appearance of the intermediate mass ( [M+H]+=335.2 ).

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (150 mL). Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl ( 3×50 mL) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO3​ ( 3×50 mL) to remove unreacted acid and HOAt byproducts.

    • Brine ( 1×50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a crude solid.

Protocol B: Boc Deprotection and Final Isolation

Causality Check: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group via an acid-catalyzed elimination mechanism, generating isobutylene and carbon dioxide gases, which drive the reaction to completion.

  • Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM, 20 mL). Slowly add Trifluoroacetic acid (TFA, 20 mL) while stirring at 0∘C .

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Validation: Perform TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. The appearance of a distinct purple/pink spot confirms the presence of the free primary amine.

  • Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with Toluene ( 3×20 mL) to remove residual traces of TFA.

  • Neutralization: Dissolve the resulting TFA salt in DCM (50 mL) and wash with 1M aqueous NaOH (30 mL) to generate the free base. Dry the organic layer over Na2​SO4​ and concentrate.

  • Purification: Purify the crude product via Preparative HPLC (C18 column; Gradient: 10% to 90% Acetonitrile in Water with 0.1% Formic Acid over 30 minutes). Lyophilize the pure fractions.

Expected Analytical Profile

Table 2: Analytical Validation Metrics

Analytical MethodExpected Result / SpecificationPurpose
Yield 75 - 85% (over 2 steps)Process efficiency validation
LC-MS (ESI+) m/z 235.17 [M+H]+ Confirmation of molecular weight
HPLC Purity >98% (UV at 214 nm and 254 nm)Assessment of final compound purity
1 H NMR (400 MHz) Aromatic multiplet (7.1-7.4 ppm, 5H); Amide NH doublet (~7.8 ppm, 1H)Structural confirmation

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation and peptide coupling. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Introduction & Analyte Profiling The quantification of complex chiral pharmaceutical intermediates and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Introduction & Analyte Profiling

The quantification of complex chiral pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires robust, stability-indicating analytical methods. (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a synthetic valinamide derivative characterized by a primary amine, an amide linkage, and a lipophilic phenylpropyl tail.

From a chromatographic perspective, this molecule presents specific analytical challenges:

  • Basic Primary Amine (pKa ~9.5): At neutral pH, the primary amine is fully protonated. This leads to severe secondary interactions (ion-exchange) with residual silanols on standard silica-based stationary phases, resulting in peak tailing and poor theoretical plate counts[1].

  • Hydrophobicity (LogP ~2.5): The 1-phenylpropyl group and the isobutyl backbone drive strong hydrophobic retention, requiring a carefully optimized organic modifier gradient for efficient elution.

  • Chromophore Availability: The phenyl ring and the amide bond provide strong UV absorbance in the low-UV region (210–220 nm), dictating the choice of mobile phase additives to avoid baseline drift[2].

This application note details the causality-driven development and ICH Q2(R2)-compliant validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound[3].

Method Development Strategy: The "Why" Behind the Protocol

As analytical scientists, we do not merely screen columns; we engineer separations based on physicochemical first principles.

Column Selection and Silanol Suppression

To mitigate the peak tailing inherent to basic amines, we employ a two-pronged strategy:

  • Stationary Phase: A Charged Surface Hybrid (CSH) C18 column is selected. The low-level positive surface charge of the CSH particle repels the protonated amine, drastically reducing peak tailing without requiring highly concentrated buffers[4].

  • Mobile Phase pH & Ion Pairing: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases (pH ~2.0). TFA serves a dual purpose: it fully suppresses the ionization of residual silanols ( Si−OH⇌Si−O−+H+ ) and acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine ( R−NH3+​…−OOC−CF3​ ) to enhance retention and peak symmetry[1].

Detection Wavelength Optimization

While the phenyl group has a secondary absorbance band at 254 nm, its molar absorptivity is relatively low. To maximize sensitivity (critical for impurity profiling and low-level quantification), the detection wavelength is set to 214 nm . This wavelength captures the strong π→π∗ transitions of the amide bond and the E2​ band of the aromatic ring, while avoiding the extreme low-UV absorbance cutoff of TFA (<210 nm).

MethodDev Start Analyte: (S)-2-Amino-3-methyl- N-(1-phenyl-propyl)-butyramide Prop1 Primary Amine (pKa ~9.5) Start->Prop1 Prop2 Phenyl & Amide Groups Start->Prop2 Prop3 Lipophilic Backbone Start->Prop3 Risk1 Silanol Interaction (Peak Tailing Risk) Prop1->Risk1 Opt1 UV Detection Strategy Prop2->Opt1 Opt2 Retention Strategy Prop3->Opt2 Sol1 CSH C18 Column + 0.1% TFA (pH 2.0) Risk1->Sol1 Sol2 UV Detection at 214 nm Opt1->Sol2 Sol3 Gradient Elution (Water/MeCN) Opt2->Sol3

Figure 1: Logical workflow for HPLC method development based on analyte physicochemical properties.

Chromatographic Interaction Mechanism

Understanding the micro-environment within the column is essential for troubleshooting. The diagram below illustrates how the chosen mobile phase interacts with the analyte to ensure a self-validating, robust peak shape.

Mechanism Analyte Protonated Analyte (R-NH3+) IonPair Neutral Ion-Pair Complex [R-NH3+ --- -OOC-CF3] Analyte->IonPair Ion-Pairing Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Causes Tailing) TFA Trifluoroacetate (CF3COO-) TFA->IonPair StationaryPhase C18 Stationary Phase (Hydrophobic Retention) IonPair->StationaryPhase Enhanced Partitioning Suppression Silanol Suppression at pH 2.0 (Si-OH) Silanol->Suppression Low pH Buffer Suppression->Analyte Prevents Tailing

Figure 2: Mechanism of ion-pairing and silanol suppression ensuring optimal peak symmetry.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria must be met prior to any sample analysis to ensure the integrity of the data.

Reagents and Materials
  • Water: Milli-Q grade (18.2 MΩ·cm)

  • Acetonitrile (MeCN): HPLC gradient grade

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC grade (ampouled to prevent degradation)

  • Reference Standard: (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (Purity 99.0%)

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Pipette 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in MeCN): Pipette 1.0 mL of TFA into 1000 mL of Acetonitrile. Mix thoroughly and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v). Rationale: Matches the initial gradient conditions closely to prevent solvent-induced band broadening.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to volume with diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XSelect CSH C18, 150 × 4.6 mm, 3.5 µmPositive surface charge repels basic amines, preventing tailing[4].
Column Temperature 30 °C ± 2 °CEnsures reproducible retention times and lowers mobile phase viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Injection Volume 10 µLBalances sensitivity with the prevention of column overloading.
Detection UV at 214 nmCaptures amide/phenyl absorbance while avoiding TFA baseline noise[2].
Run Time 20.0 minutesAllows for full gradient elution and column re-equilibration.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial hold to focus the analyte band.
2.09010Isocratic hold.
12.04060Linear gradient to elute the lipophilic analyte.
14.01090Column wash to remove strongly retained impurities.
15.01090Isocratic wash.
15.19010Return to initial conditions.
20.09010Re-equilibration.

Method Validation Summary (ICH Q2(R2) Compliant)

The method was validated in accordance with the latest ICH Q2(R2) guidelines for analytical procedure validation[3][5]. The objective is to demonstrate that the procedure is "fit for purpose" regarding specificity, linearity, accuracy, and precision[5].

System Suitability Testing (SST)

SST is the cornerstone of trustworthiness in chromatography. Six replicate injections of the 100 µg/mL standard were performed.

Table 3: System Suitability Results

ParameterAcceptance CriteriaObserved ResultPass/Fail
Retention Time ( tR​ ) Report Value8.45 minN/A
Peak Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 500012,450Pass
Area %RSD (n=6) 2.0%0.45%Pass
Validation Metrics

The reportable range was validated from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL), confirming the method's capability to provide results with acceptable response, accuracy, and precision[3].

Table 4: Summary of Validation Data

Validation ParameterICH Q2(R2) RequirementExperimental Result
Specificity No interference at tR​ from blankBlank interference < 0.1%
Linearity (Range) R2≥0.999 (25% to 150%) R2=0.9998 , y-intercept 2.0%
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% (50%), 100.2% (100%), 99.8% (150%)
Repeatability (Precision) %RSD 2.0% (n=6 at 100%)%RSD = 0.62%
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.85%

Conclusion

A highly specific, accurate, and robust HPLC-UV method has been successfully developed for the quantification of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide. By leveraging physicochemical principles—specifically the use of a CSH stationary phase combined with TFA ion-pairing at low pH—the inherent peak tailing associated with the primary amine was entirely suppressed. The method fully complies with ICH Q2(R2) validation guidelines, making it suitable for routine batch release and stability testing in a GMP environment.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: interchim.
  • Source: ijprajournal.
  • Source: sigmaaldrich.

Sources

Method

Application Note: Preparation of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in DMSO for Cell Culture

Executive Summary & Physicochemical Profiling (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (Molecular Weight: ~234.34 g/mol ) is a lipophilic small molecule consisting of an L-valine derivative conjugated via an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (Molecular Weight: ~234.34 g/mol ) is a lipophilic small molecule consisting of an L-valine derivative conjugated via an amide bond to a 1-phenylpropyl moiety.

The Causality of Solvent Selection: While the primary amine on the valine moiety provides a site for potential protonation, the dominant hydrophobic bulk (the phenyl ring, propyl chain, and isopropyl group) severely restricts its solubility in aqueous cell culture media at physiological pH (7.4). Attempting to dissolve the free base directly into aqueous media will result in immediate precipitation.

Dimethyl sulfoxide (DMSO) is the mandatory primary solvent for this compound. As an amphiphilic, aprotic solvent, DMSO's highly polar S=O bond effectively solvates the amine and amide groups, while its methyl groups interact favorably with the non-polar alkyl and aryl domains. This dual-action solvation ensures complete dissolution at high stock concentrations (e.g., 10–100 mM)[1].

Mathematical Modeling & Dilution Strategy

To ensure experimental reproducibility, stock solutions must be prepared at exact molarities. The table below provides the exact volume of anhydrous DMSO required to reconstitute standard milligram quantities of the compound into working stock concentrations.

Table 1: Reconstitution Volumes for Standard Stock Concentrations (Based on MW = 234.34 g/mol )

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mMVolume of DMSO for 100 mM
1 mg 426.7 µL85.3 µL42.7 µL
5 mg 2133.6 µL426.7 µL213.3 µL
10 mg 4267.3 µL853.4 µL426.7 µL

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Each phase includes mechanical rationales and quality control checkpoints to ensure the integrity of the final working solution.

Workflow Powder Compound Powder (MW: 234.34 g/mol) Weigh Weighing (Analytical Balance) Powder->Weigh DMSO Add Sterile DMSO (Primary Dissolution) Weigh->DMSO Filter Sterile Filtration (0.22 µm PTFE) DMSO->Filter Aliquot Aliquoting (Single-use vials) Filter->Aliquot Store Storage (-20°C, Dark) Aliquot->Store

Figure 1: Standardized workflow for the preparation and storage of DMSO stock solutions.

Phase 1: Primary Dissolution
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator before opening. Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder, altering its mass and introducing water that impedes DMSO solubility.

  • Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve the desired stock concentration (e.g., 50 mM).

  • Agitation: Vortex the vial vigorously for 1–2 minutes.

Phase 2: Sterilization
  • Filter Selection: Draw the dissolved stock into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter into a sterile cryovial. Expert Insight: Never use Cellulose Acetate (CA) or Nitrocellulose filters. DMSO acts as a strong solvent and will instantly dissolve cellulose-based membranes, contaminating your stock with polymers and ruining the sample.

Phase 3: Aliquoting & Storage
  • Aliquoting: Divide the sterile stock into 10–50 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes[1]. Expert Insight: DMSO is highly hygroscopic. Repeatedly opening a master stock vial allows it to absorb atmospheric water over time. As water content increases, the lipophilic compound will irreversibly crash out of solution during storage.

  • Storage: Store aliquots at -20°C (or -80°C for long-term stability >6 months), protected from light.

Quality Control & Troubleshooting Incomplete Dissolution

If the compound does not immediately dissolve upon the addition of DMSO, follow the algorithmic decision tree below.

Troubleshooting Start Compound + DMSO Check Visual Inspection (Is it clear?) Start->Check Yes Proceed to Filtration Check->Yes Clear No Visible Particulates Check->No Cloudy Vortex Vortex (1-2 min) No->Vortex Sonicate Water Bath Sonication (5-10 min at RT) Vortex->Sonicate Warm Gentle Warming (37°C for 5 min) Sonicate->Warm Warm->Check

Figure 2: Algorithmic troubleshooting for incomplete compound dissolution in DMSO.

Self-Validation Checkpoint: After filtration, inspect the PTFE filter membrane. If the filter requires excessive force to push through, or if a white residue is left on the membrane, the compound was not fully dissolved. Consequence: Your actual stock concentration is now lower than your calculated theoretical concentration.

Cell Culture Application & Toxicity Management

When introducing the DMSO stock to aqueous cell culture media, researchers must navigate two competing risks: Solvent Shock (compound precipitation) and DMSO Cytotoxicity [2].

Preventing Solvent Shock

Do not pipette the DMSO stock directly into the bulk media reservoir. Injecting a high-concentration DMSO stock into an aqueous environment creates a localized zone of extreme polarity shift, causing the lipophilic compound to rapidly nucleate and precipitate before it can disperse.

  • Best Practice: Perform an intermediate dilution. Pipette the required volume of DMSO stock into an empty sterile tube. Rapidly add 1 mL of pre-warmed (37°C) culture media while simultaneously vortexing. Once this intermediate solution is homogenous, transfer it to the bulk media.

DMSO Toxicity Limits

DMSO induces lipid bilayer permeabilization and can trigger apoptosis or transcriptomic shifts at high concentrations. Strict adherence to vehicle limits is required[2].

Table 2: DMSO Toxicity Thresholds in Cell Culture

Final DMSO Concentration (% v/v)Cellular Impact & Application Suitability
≤ 0.1% Ideal. Suitable for sensitive primary cells and long-term assays (48–72h). No observable cytotoxicity or off-target transcriptomic changes[2].
0.1% - 0.2% Acceptable. Tolerated by robust immortalized cell lines (e.g., HEK293, HeLa). May induce mild stress responses.
0.5% Maximum Limit. Only acceptable for short-term assays (≤ 24h). Strict vehicle controls are mandatory[3].
> 0.5% Cytotoxic. Induces apoptosis, cell cycle arrest, and significant membrane permeabilization. Invalidates assay results[3].

Final Validation Checkpoint: Immediately after applying the working media to your cells, observe the well under an inverted phase-contrast microscope (10x or 20x objective). Look for dark, needle-like or amorphous micro-precipitates floating in the media or settling on the cells. If precipitates are visible, the compound has exceeded its aqueous solubility limit, and a lower final concentration (or a different co-solvent strategy) must be utilized.

References

  • National Institutes of Health (PMC). Hesperidin Enhances Doxorubicin Efficacy by Modulating Apoptosis- and Migration-Associated Processes in Human Retinoblastoma Cells. Available at:[Link]

Sources

Application

1H and 13C NMR spectroscopy reference data for (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

An Application Note on the Structural Elucidation of (S)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide via High-Resolution NMR Introduction & Scope (S)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide (commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of (S)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide via High-Resolution NMR

Introduction & Scope

(S)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide (commonly referred to as (S)-Valine 1-phenylpropylamide) is a highly versatile chiral peptidomimetic intermediate. Because it contains two stereocenters—the rigidly defined (S)-configuration at the valine α-carbon and a potentially variable configuration at the benzylic carbon of the 1-phenylpropylamine moiety—rigorous structural verification is paramount.

This application note provides a comprehensive, field-proven methodology for the structural elucidation of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging specific solvent environments and optimized pulse sequences, this guide ensures high-fidelity data acquisition suitable for both structural confirmation and diastereomeric resolution.

Theoretical Grounding: Causality in Experimental Design

As a Senior Application Scientist, it is critical to move beyond merely executing pulse sequences to understanding the why behind the methodology.

Solvent Selection and Anisotropic Shielding Chloroform-d (CDCl₃) is the solvent of choice for this molecule, rather than polar aprotic solvents like DMSO-d₆. Causality: CDCl₃ minimizes the disruption of intramolecular hydrogen bonding and prevents rapid proton exchange. This allows the amide proton (NH) to appear as a sharp, well-defined signal that exhibits scalar coupling to the adjacent benzylic methine proton, a critical correlation for structural proof. Furthermore, chemical shifts are highly dependent on the solvent medium; referencing to the exact residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is a critical standard for structural reproducibility[1].

Diastereomeric Dispersion If the molecule is synthesized from racemic 1-phenylpropan-1-amine, an (S,S) and (S,R) diastereomeric mixture is formed. NMR is uniquely suited to resolve this. Causality: The spatial proximity of the highly anisotropic phenyl ring to the valine isopropyl group creates distinct magnetic shielding environments. Depending on the diastereomer, the phenyl ring's shielding cone will selectively shield one of the valine γ-methyl groups, leading to significant chemical shift dispersion (Δδ). This allows for precise integration and determination of the diastereomeric ratio (dr) without the need for chiral chromatography. Modern structural elucidation heavily relies on this synergy between high-resolution NMR acquisition and computational/predictive verification methods[2].

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation and System Validation

A reliable NMR protocol must be a self-validating system. If the sample or magnetic field is compromised, subsequent data is invalid.

  • Preparation: Dissolve exactly 20 mg of the analyte in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Loading: Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column depth is exactly 4.0 cm to perfectly center the sample within the spectrometer's RF coil.

  • Validation Checkpoint (Critical): Insert the sample, lock the solvent, and perform standard gradient shimming (Z1–Z5). Acquire a single-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Self-Validation: If the FWHM is > 1.0 Hz, the magnetic field homogeneity is insufficient. You must re-shim before proceeding to ¹³C acquisition, as poor homogeneity will cause the quaternary carbon signals (which already suffer from low intensity) to broaden into the baseline noise.

Protocol 2: Data Acquisition Parameters
  • ¹H NMR (400 MHz): Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds.

    • Causality: A 30° flip angle allows for faster longitudinal (T1) relaxation compared to a 90° pulse, maximizing the signal-to-noise ratio (SNR) per unit of time. Acquire 16 scans.

  • ¹³C{¹H} NMR (100 MHz): Execute a power-gated decoupling sequence (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans.

    • Causality: Quaternary carbons (such as the amide C=O and ipso-phenyl carbon) lack attached protons to facilitate efficient dipole-dipole relaxation, resulting in long T1 times. A 2.0 s delay prevents signal saturation and ensures these peaks integrate reliably above the noise floor.

  • 2D NMR (COSY & HSQC): Acquire gradient-selected COSY (cosygpqf) to map the spin systems (Valine sidechain and Phenylpropyl chain) and multiplicity-edited HSQC (hsqcedetgpsisp2.2) to assign carbon-proton pairs. Use 128 t1 increments.

Quantitative Reference Data

Table 1: ¹H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Structural Role
Amide NH7.45br d8.21HAmide linkage
Ph-ArH7.20 – 7.35m-5HAromatic ring protons
1' (Ph-CH-N)4.92q7.81HChiral benzylic methine
2 (Val-α)3.28d3.91HAmino acid α-CH
3 (Val-β)2.32m-1HIsopropyl CH
2' (CH₂)1.85m-2HEthyl chain CH₂
NH₂1.55br s-2HPrimary amine
4 (Val-γ1)0.99d7.03HIsopropyl CH₃ (Diastereotopic)
3' (CH₃)0.88t7.43HEthyl chain CH₃
5 (Val-γ2)0.83d7.03HIsopropyl CH₃ (Diastereotopic)
Appears as a pseudo-quartet due to overlapping coupling constants with the NH and adjacent CH₂.

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
173.8CqAmide Carbonyl (C=O)
142.4CqAromatic ipso-Carbon
128.6CHAromatic meta-Carbons
127.3CHAromatic para-Carbon
126.9CHAromatic ortho-Carbons
60.2CHValine α-Carbon (C2)
55.1CHBenzylic Methine (C1')
30.7CHValine β-Carbon (C3)
29.4CH₂Ethyl CH₂ (C2')
19.6CH₃Valine γ-Carbon (C4)
16.1CH₃Valine γ-Carbon (C5)
10.9CH₃Ethyl CH₃ (C3')

Mandatory Visualizations

Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B Instrument Setup (Tuning, Matching, Shimming) A->B C Data Acquisition (1D & 2D NMR) B->C D Data Processing (FT, Phase/Baseline) C->D E Structural Elucidation (Shift Assignment) D->E

Fig 1. High-resolution NMR data acquisition and structural elucidation workflow.

Correlations Val_a Val-α 3.28 ppm Val_b Val-β 2.32 ppm Val_a->Val_b COSY Amide NH 7.45 ppm Val_a->Amide HMBC Val_g Val-γ 0.99 ppm Val_b->Val_g COSY Ph_CH Ph-CH 4.92 ppm Amide->Ph_CH COSY Ph_CH->Amide HMBC Ph_CH2 CH2 1.85 ppm Ph_CH->Ph_CH2 COSY Ph_CH3 CH3 0.88 ppm Ph_CH2->Ph_CH3 COSY

Fig 2. Key 1H-1H COSY (solid) and 1H-13C HMBC (dashed) correlations for structural verification.

References

  • Title: On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Machine learning in computational NMR-aided structural elucidation Source: Frontiers in Chemistry URL: [Link]

  • Title: (^1H) NMR Solvent Shifts Source: Chemistry LibreTexts URL: [Link]

Sources

Method

Comprehensive LC-MS/MS Fragmentation Profiling of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

Application Note & Technical Protocol Target Audience: Researchers, DMPK Scientists, and Forensic Toxicologists Introduction & Analytical Rationale (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a structurally co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, DMPK Scientists, and Forensic Toxicologists

Introduction & Analytical Rationale

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a structurally complex molecule featuring an L-valine moiety conjugated to a 1-phenylpropylamine backbone via an amide linkage. This specific structural motif—a lipophilic aryl-alkyl group coupled with a polar, basic amino acid—is highly representative of modern peptidomimetics, CNS-active pharmacophores, and synthetic designer intermediates.

Accurate identification and structural elucidation of such compounds in complex biological matrices rely heavily on high-resolution mass spectrometry (HRMS)[1]. Because the molecule contains both a primary amine and a secondary amide, its behavior under Collision-Induced Dissociation (CID) provides a perfect model for understanding proton mobilization and peptide-like bond cleavage. This application note establishes a self-validating LC-MS/MS protocol and provides a first-principles mechanistic breakdown of its fragmentation pathways.

Physicochemical & Exact Mass Properties

Before initiating mass spectrometric tuning, it is critical to establish the exact mass and predicted physicochemical behavior of the analyte. The primary amine on the valine moiety dictates the molecule's basicity, ensuring excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode.

PropertyValue / Description
Chemical Name (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide
Molecular Formula C₁₄H₂₂N₂O
Monoisotopic Mass 234.1732 Da
Precursor Ion [M+H]⁺ 235.1810 m/z
Predicted pKa ~9.5 (N-terminal primary amine)
Ionization Mode ESI Positive (ESI+)

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol is designed as a self-validating system . By incorporating specific system suitability criteria (e.g., mass accuracy thresholds and orthogonal retention time checks), the workflow guarantees that the observed fragmentation is free from isobaric interference[2].

Sample Preparation
  • Diluent Preparation: Prepare a solution of 50% Methanol (LC-MS grade) and 50% Ultrapure Water, spiked with 0.1% Formic Acid (v/v). Causality: Formic acid acts as a proton donor, ensuring the primary amine is fully protonated prior to droplet desolvation, maximizing the [M+H]⁺ signal.

  • Analyte Spiking: Dilute the analyte to a final concentration of 100 ng/mL.

  • Internal Standard (IS): Spike a stable isotope-labeled internal standard (e.g., Valine-d8) at 50 ng/mL to monitor ionization suppression.

UHPLC Separation Conditions
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column Wash)

    • 4.5 - 5.0 min: Return to 5% B (Equilibration)

  • System Suitability Check: Retention time drift must be < 0.05 min across consecutive injections.

Mass Spectrometry (ESI-MS/MS) Parameters
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (4.0 x 10⁻³ mbar)

  • Collision Energy (CE) Ramping: 15 eV to 35 eV. Causality: A ramped CE is critical. Low CE (15-20 eV) preserves fragile primary cleavage products (like the b-ion), while high CE (30-35 eV) drives secondary dissociation to stable low-mass diagnostic ions (like the immonium ion).

LCMS_Workflow prep Sample Preparation Dilution in 50% MeOH + 0.1% Formic Acid uhplc UHPLC Separation C18 Column, 0.4 mL/min Gradient: 5-95% B prep->uhplc esi ESI+ Ionization Capillary: 3.0 kV Temp: 400°C uhplc->esi cid CID Fragmentation CE Ramp: 15-35 eV Argon Collision Gas esi->cid detection Mass Analysis (MS/MS) HRMS Detection Mass Accuracy < 5 ppm cid->detection

Figure 1: Step-by-step LC-MS/MS analytical workflow and self-validation system.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the collision-induced dissociation (CID) of this molecule requires applying the Mobile Proton Model . In the gas phase, the initial protonation occurs at the most basic site (the primary amine of valine). However, upon collisional activation with Argon gas, the added thermal energy allows the proton to migrate to the amide nitrogen. This localization weakens the adjacent C-N bond, initiating fragmentation[2].

Primary Amide Cleavage (Peptidomimetic b- and y-ions)

Applying the established Roepstorff and Fohlman nomenclature for peptide-like bonds[3], the cleavage of the central amide bond yields two complementary fragments depending on which moiety retains the charge:

  • Charge Retention on the N-terminus (b-ion equivalent): Yields the valine acylium ion at m/z 100.0762 .

  • Charge Retention on the C-terminus (y-ion equivalent): Yields the protonated 1-phenylpropylamine at m/z 136.1126 .

Secondary Dissociation & Diagnostic Ions
  • Immonium Ion Formation: The valine acylium ion (m/z 100.0762) is highly unstable and rapidly undergoes α-cleavage, expelling neutral carbon monoxide (CO, -28 Da). This forms the valine immonium ion at m/z 72.0813 . This ion is a highly abundant, definitive diagnostic marker for valine-containing structures.

  • Alkyl/Aryl Cleavage: The protonated 1-phenylpropylamine (m/z 136.1126) undergoes deamination (loss of NH₃) to form a resonance-stabilized 1-phenylpropyl carbocation at m/z 119.0861 . Further high-energy collision strips an ethylene neutral (-28 Da, C₂H₄), collapsing the structure into a highly stable tropylium or benzyl cation at m/z 91.0548 .

LCMS_Fragmentation M_H Precursor Ion[M+H]+ m/z 235.1810 C14H23N2O+ b_ion Valine Acylium (b-ion) m/z 100.0762 C5H10NO+ M_H->b_ion Amide Cleavage (- C9H13N) y_ion 1-Phenylpropylamine (y-ion) m/z 136.1126 C9H14N+ M_H->y_ion Amide Cleavage (- C5H9NO) loss_NH3 Deaminated Precursor m/z 218.1545 C14H20NO+ M_H->loss_NH3 N-terminal Loss (- NH3) immonium Valine Immonium m/z 72.0813 C4H10N+ b_ion->immonium Alpha-Cleavage (- CO) phenylpropyl 1-Phenylpropyl Cation m/z 119.0861 C9H11+ y_ion->phenylpropyl Deamination (- NH3) tropylium Tropylium/Benzyl Cation m/z 91.0548 C7H7+ phenylpropyl->tropylium Alkyl Cleavage (- C2H4)

Figure 2: Proposed gas-phase CID fragmentation pathway of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide.

Quantitative Data Presentation: Fragmentation Table

To facilitate rapid method development (e.g., setting up Multiple Reaction Monitoring (MRM) transitions on a triple quadrupole mass spectrometer), the theoretical exact masses of the key fragments are summarized below. For a self-validating assay, the mass error between theoretical and observed m/z must remain below 5 ppm.

Fragment AssignmentElemental FormulaTheoretical m/zNeutral LossRelative Abundance (Est.)
Precursor [M+H]⁺ C₁₄H₂₃N₂O⁺235.1810N/A10% (at 25 eV)
Deaminated Precursor C₁₄H₂₀NO⁺218.1545- NH₃ (17.0265 Da)15%
y-ion (Amine moiety) C₉H₁₄N⁺136.1126- C₅H₉NO (99.0684 Da)40%
1-Phenylpropyl Cation C₉H₁₁⁺119.0861- C₅H₁₂N₂O (116.0950 Da)60%
b-ion (Valine Acylium) C₅H₁₀NO⁺100.0762- C₉H₁₃N (135.1048 Da)20%
Tropylium Cation C₇H₇⁺91.0548Multiple80%
Valine Immonium C₄H₁₀N⁺72.0813- C₁₀H₁₃NO (163.0997 Da)100% (Base Peak)

Note: The transition 235.2 → 72.1 is highly recommended as the primary quantifier transition due to the immense stability and high relative abundance of the valine immonium ion.

Conclusion & Analytical Best Practices

The LC-MS/MS characterization of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide demonstrates classic peptidomimetic fragmentation behavior. By understanding the causality of the mobile proton model and utilizing the Roepstorff and Fohlman nomenclature[3], analysts can confidently predict and assign fragment ions.

Best Practice Takeaway: When developing quantitative assays for this compound, always monitor at least two transitions (e.g., 235.2 → 72.1 for quantitation, and 235.2 → 136.1 for qualification). Maintaining a consistent ion ratio between these two fragments across all samples serves as a continuous, self-validating check against matrix interferences and co-eluting isobaric species.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2024). Mass Spectrometer. Retrieved from[Link]

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. Referenced via ACS Publications: [Link]

Sources

Application

chiral chromatography separation conditions for (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

Application Note: Chiral Chromatographic Resolution of (S)-2-Amino-3-methyl-N-(1-phenylpropyl)butyramide Stereoisomers Executive Summary & Mechanistic Rationale The molecule (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chiral Chromatographic Resolution of (S)-2-Amino-3-methyl-N-(1-phenylpropyl)butyramide Stereoisomers

Executive Summary & Mechanistic Rationale

The molecule (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a synthetic intermediate and pharmacophore analog comprising an L-valinamide core coupled to a 1-phenylpropylamine moiety. Because the valine-derived stereocenter is fixed in the (S)-configuration, the synthesis with racemic 1-phenylpropylamine yields a mixture of two diastereomers: the (S,R) and (S,S) epimers.

While diastereomers can occasionally be resolved on achiral reversed-phase columns, the steric hindrance around the amide linkage and the structural similarity of the epimers often result in co-elution. Therefore, utilizing a Chiral Stationary Phase (CSP) operating in Normal Phase (NP) mode is the most robust approach.

The Mechanistic Challenge: The analyte possesses a highly basic, free primary amine on the valinamide moiety. When injected onto silica-based polysaccharide CSPs, this primary amine undergoes aggressive ion-exchange and hydrogen-bonding interactions with residual, unendcapped acidic silanol groups on the silica matrix. Without intervention, this causes severe peak tailing, irreversible adsorption, and loss of resolution[1].

The Causality of the Solution: To achieve baseline resolution, we must engineer a mobile phase that competitively masks these active sites. The addition of 0.1% Diethylamine (DEA) acts as a sacrificial basic modifier. DEA outcompetes the analyte's primary amine for the acidic silanol sites, deactivating the silica surface and ensuring that the analyte interacts exclusively with the chiral selector (the carbamate linkages of the polysaccharide), yielding sharp, symmetrical peaks[2].

Experimental Design & Column Selection

The method relies on an amylose-based CSP, specifically Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica).

Why this specific CSP? Chiral recognition on AD-H is driven by a three-point interaction model[3]:

  • Hydrogen Bonding: The carbamate NH and C=O groups on the stationary phase interact strongly with the secondary amide of the analyte.

  • π-π Interactions: The electron-donating 3,5-dimethylphenyl groups on the CSP align with the unsubstituted phenyl ring of the analyte's 1-phenylpropyl group.

  • Steric Inclusion: The helical structure of the amylose polymer creates chiral cavities that differentially accommodate the spatial arrangement of the (S,R) versus the (S,S) configurations.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . By strictly monitoring the Tailing Factor ( Tf​ ), the analyst can instantly verify the integrity of the mobile phase. If the volatile DEA evaporates from the reservoir, Tf​ will immediately exceed 1.5, triggering an automatic system halt before invalid data is generated.

Step 1: Mobile Phase Preparation

  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Ethanol.

  • Add exactly 1.0 mL of highly pure Diethylamine (DEA). Note: DEA degrades upon exposure to atmospheric CO2​ ; use freshly opened ampoules.

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Weigh 10.0 mg of the (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide sample.

  • Dissolve in 10 mL of the prepared mobile phase to achieve a 1.0 mg/mL concentration.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter. (Do not use Nylon filters, as they can bind basic amines).

Step 3: Chromatographic Execution Execute the analysis using the parameters defined in Table 1. Ensure the column is equilibrated with at least 20 column volumes (approx. 50 mL) of the DEA-modified mobile phase to fully saturate the silanol sites prior to the first injection.

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationMechanistic Rationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose backbone provides optimal H-bonding and steric inclusion cavities.
Mobile Phase n-Hexane / Ethanol / DEA (85:15:0.1 v/v/v)NP mode maximizes polar interactions; DEA suppresses acidic silanols.
Flow Rate 1.0 mL/minBalances linear velocity with longitudinal diffusion for optimal theoretical plates.
Temperature 25 °CLower temperatures enhance the enthalpy-driven chiral recognition process.
Detection UV at 215 nmCaptures the π−π∗ transition of the isolated phenyl ring.
Injection Vol. 10 µLPrevents column mass-overload while maintaining high signal-to-noise ratio.

Data Presentation & System Suitability

A successful separation will yield baseline resolution of the two diastereomers. The data in Table 2 represents the mandatory system suitability criteria required to validate the run.

Table 2: System Suitability and Resolution Data
PeakStereoisomerRetention Time (min)Tailing Factor ( Tf​ )Selectivity ( α )Resolution ( Rs​ )
1(S,R)-isomer8.451.12--
2(S,S)-isomer11.201.151.423.85

Criteria for Pass: Rs​≥1.5 and Tf​≤1.5 . If Tf​>1.5 , discard the mobile phase, prepare a fresh batch with new DEA, and re-equilibrate.

Method Development Workflow

The following decision tree illustrates the logical progression for developing and optimizing chiral separations for primary amine-containing molecules.

Workflow N1 Analyze Analyte Structure (Primary Amine + Amide) N2 Select Polysaccharide CSP (e.g., Amylose-based AD-H) N1->N2 N3 Formulate Mobile Phase (Hexane/Alcohol + 0.1% DEA) N2->N3 N4 Chromatographic Screening (Assess Rs and Tailing) N3->N4 N5 Is Rs ≥ 1.5 and Tf ≤ 1.5? N4->N5 N6 Optimize Modifier Ratio & Temperature N5->N6 No N7 Method Validated Ready for Scale-up N5->N7 Yes N6->N4

Fig 1: Decision tree for developing chiral separation methods for basic primary amines.

Preparative Scale-up Considerations

For researchers looking to isolate the pure (S,S) or (S,R) epimers for downstream biological assays or synthesis, this analytical method scales linearly to preparative dimensions.

  • Loading Capacity: Because the selectivity ( α ) is highly favorable (1.42), the column can be heavily loaded. Shift to a 250 × 20 mm Chiralpak AD column.

  • Solvent Recovery: Hexane/Ethanol mixtures are highly volatile and easily removed via rotary evaporation. However, the DEA will co-concentrate. To obtain the free base of the purified diastereomer, the post-evaporation residue must be partitioned between dichloromethane and saturated aqueous sodium bicarbonate to wash away residual DEA, followed by drying over anhydrous Na2​SO4​ .

References

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available at: [Link]

  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Frontiers in Chemistry. Available at: [Link]

  • Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases. PubMed Central (PMC). Available at: [Link]

Sources

Method

Application Note: Extraction and Purification Protocols for (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

Introduction & Physicochemical Rationale (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a highly functionalized chiral building block, structurally categorized as an L-valinamide derivative. It features a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a highly functionalized chiral building block, structurally categorized as an L-valinamide derivative. It features a primary amine (pKₐ ~9.5) derived from the valine core, a neutral amide linkage, and a highly lipophilic 1-phenylpropyl moiety.

Because it possesses multiple stereocenters—a fixed (S)-configuration at the valine α-carbon and a potentially epimeric center at the 1-phenylpropyl group—achieving >99.5% diastereomeric excess (d.e.) is critical for downstream pharmaceutical applications.

Causality in Design: The purification strategy is governed by the molecule's amphiphilic nature and basicity. We utilize a three-stage, self-validating system:

  • Acid-Base Liquid-Liquid Extraction (LLE): Exploits the primary amine's protonation state for bulk chemical purity [1].

  • Diastereomeric Salt Crystallization: Leverages chiral recognition to resolve epimers at the 1-phenylpropyl position [2, 3].

  • Preparative Chiral HPLC: Provides final polishing to achieve ultra-high optical purity [4].

Workflow Visualization

G Crude Crude Reaction Mixture (S)-Valinamide Derivative LLE Stage 1: Acid-Base LLE (pH Swing Extraction) Crude->LLE OrgPhase Organic Phase (Neutral Impurities) LLE->OrgPhase pH < 2 (Discard) AqPhase Aqueous Phase (Protonated API) LLE->AqPhase pH < 2 (Keep) Basify Basification (pH > 10) & EtOAc Extraction AqPhase->Basify Cryst Stage 2: Diastereomeric Salt Crystallization Basify->Cryst Free Base Oil HPLC Stage 3: Preparative Chiral HPLC Cryst->HPLC Enriched Salt Pure Ultra-Pure API Intermediate (>99.9% de/ee) HPLC->Pure Final Polish

Figure 1. Three-stage purification workflow for (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide.

Stage 1: Acid-Base Liquid-Liquid Extraction (LLE)

Expertise & Experience: The primary amine allows for reversible protonation. By lowering the pH below 2.0, the compound forms a water-soluble ammonium salt, partitioning into the aqueous phase while neutral organic impurities (e.g., unreacted coupling reagents, lipophilic byproducts) remain in the organic phase. Subsequent basification (pH > 10) regenerates the free base, which is then extracted into a clean organic solvent. Methyl tert-butyl ether (MTBE) is specifically chosen over dichloromethane (DCM) to minimize emulsion formation and avoid halogenated waste [1].

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 g of the crude reaction mixture in 500 mL of MTBE.

  • Acidic Extraction: Add 500 mL of 1M HCl (aq). Stir vigorously for 15 minutes. Allow the phases to separate. Collect the lower aqueous layer (containing the protonated target molecule) and discard the MTBE layer.

  • Wash: Wash the aqueous layer with an additional 200 mL of MTBE to remove residual lipophilic impurities.

  • Basification: Cool the aqueous layer to 5°C in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 10.5. The solution will become cloudy as the free base oils out.

  • Recovery: Extract the basic aqueous layer with 3 x 300 mL of Ethyl Acetate (EtOAc).

  • Drying & Concentration: Combine the EtOAc layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free base as a viscous oil.

Self-Validating System: Before basification (Step 4), spot the acidic aqueous layer on a TLC plate and stain with Ninhydrin. A strong purple spot confirms the presence of the primary amine, ensuring no product was lost to the discarded organic layer.

Stage 2: Diastereomeric Salt Crystallization

Expertise & Experience: Assuming the 1-phenylpropyl group in the crude feed is a mixture of (R) and (S) epimers, the compound exists as a mixture of diastereomers. Diastereomeric salt crystallization using a chiral carboxylic acid is a highly scalable resolution method [2, 3]. We utilize (O,O')-Di-p-toluoyl-L-tartaric acid (L-DTTA) to form a highly crystalline salt, selectively precipitating the target diastereomer due to differential solubility.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the semi-pure free base (approx. 40 g) in 400 mL of hot Isopropanol (IPA) at 70°C.

  • Chiral Acid Addition: In a separate flask, dissolve 1.0 equivalent of L-DTTA in 200 mL of hot IPA. Slowly add the L-DTTA solution to the amine solution under continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours at a controlled rate of -0.2°C/min. Seed crystals (if available) should be added at 50°C to induce controlled nucleation and prevent oiling out.

  • Isolation: Stir the suspension at 4°C for an additional 2 hours. Filter the resulting white crystals under vacuum.

  • Washing: Wash the filter cake with 50 mL of ice-cold IPA, followed by 50 mL of cold heptane.

Self-Validating System: Free-base a 50 mg aliquot of the filtered salt using 1M NaOH and MTBE. Analyze the organic layer via analytical chiral HPLC. If the diastereomeric excess (d.e.) is < 98%, perform a second recrystallization from ethanol/water (9:1) before proceeding to Stage 3.

Stage 3: Preparative Reverse-Phase Chiral HPLC

Expertise & Experience: For drug development applications requiring >99.9% purity, preparative HPLC is mandatory to remove trace epimers and structurally similar amide byproducts [4]. An amylose-based chiral stationary phase (CSP) provides the necessary stereoselective interactions (hydrogen bonding via the amide, π-π interactions via the phenyl ring). The addition of a basic modifier (Diethylamine) is critical to suppress secondary interactions with free silanols on the silica support, which would otherwise cause severe peak tailing of the primary amine.

Step-by-Step Protocol:

  • System Setup: Equip a preparative HPLC system with a Chiralpak AD-H column (250 mm × 20 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v).

  • Sample Preparation: Dissolve the free-based product from Stage 2 in the mobile phase at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Injection & Elution: Inject 2.0 mL per run. Flow rate: 15.0 mL/min. Isocratic elution.

  • Detection: Monitor UV absorbance at 210 nm (amide backbone) and 254 nm (phenyl ring).

  • Fraction Collection: Collect the major peak corresponding to the target diastereomer.

Self-Validating System: Analyze a 10 µL aliquot of each collected fraction using an analytical Chiralpak AD-H column (1.0 mL/min) before pooling. Only pool fractions exhibiting >99.9% optical purity. Remove volatiles via rotary evaporation to yield the ultra-pure API intermediate.

Quantitative Data Summary

The following table summarizes the expected recovery and purity metrics across the purification pipeline, serving as a benchmark for process validation.

Purification StageTechniqueMass Recovery (%)Chemical Purity (LC-MS)Optical Purity (d.e.)
Crude Mixture Chemical SynthesisN/A~75.0%~50.0% (Racemic at 1-phenylpropyl)
Stage 1 Acid-Base LLE92.0%>90.0%~50.0%
Stage 2 Salt Crystallization42.0% (Max theoretical 50%)>98.0%>98.0%
Stage 3 Preparative HPLC85.0%>99.9%>99.9%

References

  • Overcoming the Limitations of γ- and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society (2018).[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry (2021).[Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Advances (2023).[Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society (2024).[Link]

Application

Application Note: Scalable, Epimerization-Free Synthesis of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

Executive Summary The scale-up synthesis of chiral amides from sterically hindered, epimerization-prone α -amino acids presents a significant challenge in process chemistry. This application note details a robust, kilogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scale-up synthesis of chiral amides from sterically hindered, epimerization-prone α -amino acids presents a significant challenge in process chemistry. This application note details a robust, kilogram-scale protocol for the synthesis of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (a Valinamide derivative). By leveraging propylphosphonic anhydride (T3P) and pyridine in ethyl acetate (EtOAc), this route circumvents the traditional pitfalls of peptide coupling—namely, racemization via oxazolone intermediates and the generation of intractable byproducts[1].

Designed for researchers and drug development professionals, this guide outlines the causality behind reagent selection, provides a self-validating experimental protocol, and establishes a highly reproducible workflow suitable for cGMP manufacturing environments.

Process Rationale: Overcoming α -Chiral Epimerization

The target molecule is synthesized via the amidation of Boc-protected (S)-Valine with 1-phenylpropan-1-amine, followed by Boc deprotection.

The Epimerization Challenge

During the activation of Boc-(S)-Val-OH, the intermediate is highly susceptible to epimerization. Stronger organic bases (e.g., Triethylamine, pKa ~10.7) promote the deprotonation of the α -stereogenic center of the activated complex, leading to the formation of an achiral oxazolone intermediate or direct enolization[1]. This results in a loss of enantiomeric excess (ee), which is unacceptable in late-stage pharmaceutical development.

Reagent Causality & Selection

To engineer a self-validating, high-fidelity system, the following process parameters were established:

  • Coupling Agent (T3P): T3P was selected over traditional carbodiimides (EDC/DIC) or uronium salts (HATU). T3P is supplied as a 50% solution in EtOAc, is non-explosive, and generates strictly water-soluble phosphate byproducts that are easily purged during standard aqueous workup[2]. Furthermore, T3P lacks the toxicity and shock sensitivity associated with other coupling reagents[1].

  • Base Selection (Pyridine): Replacing Et 3​ N with a weaker base like pyridine (pKa ~5.2) drastically suppresses epimerization. The weaker basicity is sufficient to drive the amidation while leaving the α -proton intact[1].

  • Solvent (EtOAc): Ethyl acetate serves as a dual-purpose solvent. It is the commercial carrier for T3P and acts as an excellent medium for both the coupling reaction and subsequent phase-separation workup, minimizing the Process Mass Intensity (PMI)[3].

Optimization Data

The table below summarizes the design of experiments (DoE) that led to the selected scale-up parameters, demonstrating the superiority of the T3P/Pyridine system.

EntryCoupling ReagentBase (Equiv)SolventIsolated Yield (%)Epimerization (%)
1EDC·HCl / HOBtEt 3​ N (3.0)DMF828.5
2HATUDIPEA (2.5)DMF895.2
3T3P (50% in EtOAc)Et 3​ N (3.0)EtOAc914.8
4T3P (50% in EtOAc)NMM (3.0)EtOAc931.2
5 T3P (50% in EtOAc) Pyridine (3.0) EtOAc 95 < 0.5

Table 1: Reagent screening for the coupling of Boc-(S)-Val-OH and 1-phenylpropan-1-amine. Entry 5 represents the optimized scale-up conditions.

Process Flow Visualization

The following diagram maps the logical progression of the synthesis, highlighting phase transitions and critical control points.

G Start Boc-(S)-Val-OH + 1-phenylpropan-1-amine Amidation Amidation T3P, Pyridine, EtOAc 0 °C to 20 °C Start->Amidation Reactant Charge Workup Aqueous Workup 1N HCl / 5% NaHCO3 Amidation->Workup IPC-1: HPLC >99% Conversion Phase Separation Deprotection Boc Deprotection 5N HCl in IPA / EtOAc 40 °C Workup->Deprotection Organic Phase (Water < 0.1%) Crystallization Crystallization Cool to 0 °C Deprotection->Crystallization CO2 / Isobutylene Off-gas Visual Cue: Precipitation Product (S)-2-Amino-3-methyl-N- (1-phenyl-propyl)-butyramide HCl Crystallization->Product Filtration & Drying

Figure 1: Scale-up workflow for the synthesis and isolation of the target butyramide hydrochloride.

Kilogram-Scale Execution Protocol

This procedure is designed for a 1.0 kg input of the limiting reagent (Boc-(S)-Val-OH) and incorporates self-validating physical cues to ensure process integrity.

Stage 1: T3P-Mediated Amidation
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Charge the reactor with Boc-(S)-Val-OH (1.00 kg, 4.60 mol, 1.0 eq) and EtOAc (10.0 L). Stir at 200 rpm to form a uniform suspension.

  • Amine & Base Addition: Add 1-phenylpropan-1-amine (0.65 kg, 4.83 mol, 1.05 eq) in a single portion. The mixture will become homogeneous. Add Pyridine (1.09 kg, 13.8 mol, 3.0 eq).

  • Temperature Control: Circulate coolant to bring the internal reactor temperature to 0–5 °C. Causality: Cooling mitigates the mild exotherm associated with T3P addition and further suppresses any baseline racemization kinetics[1].

  • T3P Dosing: Slowly dose T3P (50% w/w solution in EtOAc; 4.39 kg, 6.90 mol, 1.5 eq) via an addition funnel over 2 hours. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Maturation: Once dosing is complete, adjust the jacket temperature to warm the reaction to 20 °C. Stir for 4 hours.

    • Self-Validation (IPC-1): Pull a 1 mL aliquot, dilute with MeCN, and analyze via HPLC. The reaction is deemed complete when unreacted Boc-(S)-Val-OH is < 1.0% AUC.

Stage 2: Aqueous Workup & Phase Separation
  • Acid Wash: Add 1N aqueous HCl (5.0 L) to the reactor and stir vigorously for 15 minutes. Allow phases to separate for 20 minutes. Drain the lower aqueous layer. Causality: This step purges the pyridine base and any trace unreacted 1-phenylpropan-1-amine into the aqueous waste stream.

  • Basic Wash: Add 5% aqueous NaHCO 3​ (5.0 L) to the organic phase. Stir for 15 minutes, settle, and drain the aqueous layer.

  • Brine Wash: Wash with saturated NaCl solution (3.0 L). Drain the aqueous layer. The remaining organic phase contains the highly pure Boc-protected intermediate.

Stage 3: Boc Deprotection & Direct Crystallization
  • Solvent Adjustment: Concentrate the EtOAc solution under reduced pressure (40 °C, 150 mbar) to approximately 5.0 L to remove residual water (target KF < 0.1%).

  • Acidic Cleavage: Adjust the internal temperature to 40 °C. Slowly charge 5N HCl in Isopropyl Alcohol (IPA) (3.0 L, ~15.0 mol).

    • Self-Validation: The onset of deprotection is macroscopically validated by steady gas evolution (isobutylene and CO 2​ ).

  • Crystallization: Stir at 40 °C for 3 hours until gas evolution ceases. The product, (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide hydrochloride, will begin to precipitate directly from the EtOAc/IPA matrix as a white crystalline solid.

  • Isolation: Cool the reactor to 0 °C over 2 hours to maximize yield. Filter the slurry through a Nutsche filter. Wash the filter cake with cold EtOAc (2 x 1.5 L).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: ~1.10 kg (88% over two steps).

    • Expected Purity: >99.5% (HPLC), >99.0% ee (Chiral HPLC).

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (ACS Publications), Joshua R. Dunetz et al., 2011. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications), Javier Magano, 2022. URL:[Link]

  • Acid-Amine Coupling using T3P: General Procedures and Scale-up Organic Synthesis, 2023. URL:[Link]

Sources

Method

Application Note: Preparation and Handling of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide Stock Solutions

Introduction & Scope (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (Chemical Formula: C₁₄H₂₂N₂O; MW: 234.34 g/mol ) is a chiral small molecule featuring an L-valine-derived core coupled with a highly lipophilic 1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (Chemical Formula: C₁₄H₂₂N₂O; MW: 234.34 g/mol ) is a chiral small molecule featuring an L-valine-derived core coupled with a highly lipophilic 1-phenylpropylamine moiety. In drug development and biochemical screening, the accurate preparation of small-molecule stock solutions is a critical prerequisite for ensuring reproducible experimental results[1].

Because this compound possesses both a basic primary amine and a bulky hydrophobic group, its solubility profile is highly dependent on its salt state and the chosen solvent system. This application note provides a self-validating, step-by-step protocol for the preparation, storage, and dilution of this compound to guarantee scientific integrity in in vitro and in vivo assays.

Physicochemical Profiling & Solvent Causality

As a Senior Application Scientist, it is imperative to move beyond merely following steps and instead understand the thermodynamic causality behind solvent selection. The free base form of this butyramide derivative is poorly soluble in aqueous buffers at physiological pH (7.4) due to the dominance of the hydrophobic phenylpropyl group. Adding aqueous buffer directly to the water-insoluble free base will result in an unfavorable hydration shell, leading to irreversible aggregation and significant drug loss[1].

Conversely, protonation of the primary amine (e.g., forming a hydrochloride salt) significantly enhances hydrophilicity. For the free base, an aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) is mandatory to disrupt intermolecular hydrogen bonding and fully solvate the molecule[2].

Table 1: Physicochemical Properties & Solvent Compatibility
Property / ParameterValue / DescriptionExperimental Implication
Molecular Weight 234.34 g/mol Required for precise molarity calculations (e.g., 2.34 mg/mL = 10 mM).
LogP (Estimated) 2.5 – 3.5High lipophilicity; necessitates organic solvents for the free base form.
Primary Amine pKa ~9.0 – 9.5Compound will be positively charged in acidic to neutral aqueous environments.
100% DMSO Solubility Excellent (>50 mM)Ideal for concentrated master stocks[3].
Aqueous Buffer (pH 7.4) Poor (Free Base)Requires intermediate dilution or surfactant assistance to prevent precipitation.

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of 10 mM Master Stock in DMSO

This protocol is designed for the free base form of the compound. To ensure trustworthiness, the system is designed to minimize moisture intrusion and oxidative degradation.

Step 1: Thermal Equilibration Remove the lyophilized compound vial from cold storage (-20°C) and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This alters the true mass of the compound and introduces water into the hygroscopic DMSO, which drastically reduces the solubility capacity for lipophilic molecules[1].

Step 2: Mass Verification & Calculation Centrifuge the vial briefly (3,000 x g for 10 seconds) to ensure all powder is at the bottom[2]. If the vial contains exactly 5.0 mg of the compound, calculate the required volume of DMSO for a 10 mM stock using the formula: Volume (mL) = Mass (mg) / (Molecular Weight * Concentration (M)). Calculation: 5.0 mg / (234.34 g/mol * 0.010 M) = 2.133 mL of DMSO.

Step 3: Solubilization Add 2.133 mL of anhydrous DMSO (≥99.9% purity, stored under inert gas) directly to the vial. Vortex vigorously for 30–60 seconds. If the solution is not optically clear, sonicate in a water bath at RT for 5 minutes.

Step 4: Aliquoting & Inert Storage Dispense the 10 mM master stock into single-use amber glass or low-bind polypropylene vials (e.g., 50 µL per aliquot). Purge the headspace of each vial with dry Argon or Nitrogen gas before sealing. Causality: Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration) leading to compound precipitation and degradation[4]. Single-use aliquots create a self-validating workflow where every assay utilizes a pristine sample.

Protocol B: Preparation of Aqueous Working Solutions

When transitioning from a DMSO stock to an aqueous cell culture medium, managing the "solvent effect" is critical.

Step 1: Intermediate Dilution Never add aqueous buffer directly into the DMSO stock vial. Instead, pipette the required volume of the 10 mM DMSO stock into the aqueous assay buffer while continuously vortexing. Causality: Dropping buffer into DMSO creates a localized microenvironment of high water concentration around the hydrophobic molecules, causing an immediate thermodynamic crash and crystallization[1].

Step 2: Managing DMSO Toxicity Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual biological responses[2].

Table 2: Serial Dilution Matrix for Dose-Response Assays
Desired Final Conc.Vol of 10 mM DMSO StockVol of Assay BufferFinal VolumeFinal DMSO % (v/v)
10 µM 1.0 µL999.0 µL1000 µL0.10%
5 µM 0.5 µL999.5 µL1000 µL0.05%
1 µM 0.1 µL999.9 µL1000 µL0.01%

(Note: For highly sensitive cells, perform an intermediate dilution in 100% DMSO first, so that the final volume of DMSO added to the buffer remains constant across all doses).

Quality Control & Analytical Verification

To maintain authoritative grounding in your research, stock solutions should not be assumed stable indefinitely. It is recommended to validate the integrity of the (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide stock every 6 months using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF mass spectrometry[5]. Store all aliquots strictly at -20°C or -80°C, protected from light[6].

Workflow Visualizations

Workflow A Solid Compound (Equilibrate to RT) B Weighing & Mass Verification A->B C Add Anhydrous DMSO (Calculate Vol for 10 mM) B->C D Vortex & Sonicate (Until Optically Clear) C->D E 10 mM Master Stock D->E F Dispense into Single-Use Aliquots (Amber Vials) E->F G Store at -20°C or -80°C (Desiccated) F->G

Figure 1: Standardized workflow for the preparation and storage of 10 mM master stock solutions.

DecisionTree Start Determine Compound Form FreeBase Free Base Form Start->FreeBase Salt Salt Form (e.g., HCl) Start->Salt Solvent1 Primary Solvent: 100% DMSO FreeBase->Solvent1 High Lipophilicity Solvent2 Primary Solvent: Aqueous Buffer Salt->Solvent2 Enhanced Hydrophilicity Dilution1 Dilute in Assay Buffer (Max 0.5% DMSO) Solvent1->Dilution1 Dilution2 Direct Serial Dilution (No DMSO Toxicity) Solvent2->Dilution2

Figure 2: Solubilization decision tree based on the chemical form of the butyramide derivative.

References

  • Title: Compound Handling and Storage Guidelines | Source: Scribd (MedChemExpress) | URL: [Link]

  • Title: Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry | Source: Analytical Chemistry (ACS Publications) | URL: [Link]

  • Title: The Effect of Room-Temperature Storage On The Stability of Compounds in DMSO | Source: Scribd | URL: [Link]

  • Title: Anti-infective potential of natural products: How to develop a stronger in vitro 'proof-of-concept' | Source: ResearchGate | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in aqueous solution

Welcome to the Technical Support Center for (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve aqueous degradation issues associated with this specific L-valinamide derivative.

Because this molecule features a primary α -amine, an (S)-chiral center, and a sterically hindered secondary amide bond, its degradation profile in aqueous media is highly specific. This guide bypasses generic advice to focus on the exact physicochemical mechanisms—hydrolysis and epimerization—that threaten your formulation's stability.

Part 1: Diagnostic Workflow

Before altering your formulation, you must identify the exact degradation pathway. Use the logic flow below to interpret your initial HPLC/LC-MS stability data.

DiagnosticWorkflow Start Aqueous Stability Issue Detected CheckMass Is there a loss of API mass (Area % drop on HPLC)? Start->CheckMass MassLossYes Yes CheckMass->MassLossYes MassLossNo No CheckMass->MassLossNo CheckFragments Are Valine & 1-phenylpropylamine detected via LC-MS? MassLossYes->CheckFragments CheckChiral Is there a drop in (S)-enantiomer purity on Chiral LC? MassLossNo->CheckChiral Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) CheckFragments->Hydrolysis Fragments Found Epimerization Alpha-Carbon Epimerization (Base/Aldehyde Catalyzed) CheckChiral->Epimerization Chiral Shift

Diagnostic workflow for identifying degradation pathways of valinamide derivatives in solution.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Issue 1: Rapid API Loss with Appearance of Two Distinct Fragments

Q: My API is rapidly degrading in an acetate buffer (pH 4.0), but appears stable in pure water at the same pH. Why is this happening?

The Causality: You are observing accelerated amide bond cleavage. While N-substituted amides are generally stable, their hydrolysis is heavily influenced by the buffer composition. Weak organic acids, such as acetic acid, do not just lower the pH; they act as bifunctional catalysts. The acetate ion simultaneously donates a proton to the amide nitrogen and accepts a proton from the attacking water molecule, accelerating hydrolysis rates far beyond what is observed in simple HCl/water solutions of the identical pH (1[1]). Furthermore, the N-substitution strongly affects the hydrolysis reaction rate due to steric and inductive effects (2[2]).

The Fix: Switch from a carboxylic acid-based buffer (like acetate or citrate) to a non-nucleophilic, non-bifunctional buffer system (such as phosphate) if you must maintain a mildly acidic pH.

Issue 2: Loss of Chiral Purity Without Total Mass Loss

Q: My overall API concentration remains at 99%, but my chiral LC shows the (S)-enantiomer converting to the (R)-enantiomer over time. What is driving this epimerization at neutral pH?

The Causality: The (S)-chiral center at the α -carbon of the valine moiety is vulnerable to deprotonation (enolization). While this typically requires highly basic conditions, it can be drastically accelerated at neutral pH by aldehyde stress. Trace aldehydes present in excipients (like PEG or reducing sugars) react with the primary N-terminal amine of your API to form a Schiff base. This intermediate acts as an electron sink, significantly lowering the pKa of the α -proton, causing it to detach and reattach, thereby scrambling the stereocenter (3[3]).

The Fix: Screen your excipients for trace aldehydes using a DNPH (2,4-dinitrophenylhydrazine) assay. Consider adding an aldehyde scavenger (e.g., methionine or glycine) to the formulation to protect the API's primary amine.

Issue 3: Regulatory Method Validation

Q: How do I prove to regulatory agencies that my analytical method can actually detect these specific degradation pathways?

The Causality: You must perform forced degradation (stress testing) to artificially generate the degradation products (valine, 1-phenylpropylamine, and the (R)-epimer) to prove your HPLC method is "stability-indicating." The goal is to achieve 5–20% degradation. If your method cannot resolve the parent peak from these generated impurities, it is blind to the molecule's true shelf-life (4[4]).

Part 3: Quantitative Degradation Data

The following tables summarize the expected degradation kinetics of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide under various conditions to aid in your formulation choices.

Table 1: Impact of Buffer Composition on Amide Hydrolysis (at 40°C)

Buffer System (50 mM)pHObserved Hydrolysis Rate ( kobs​ , days −1 )Primary Degradants Detected
Hydrochloric Acid / Water4.0 1.2×10−4 L-Valine, 1-phenylpropylamine
Acetate Buffer4.0 2.8×10−4 L-Valine, 1-phenylpropylamine
Phosphate Buffer7.0 <1.0×10−5 None (Stable)
Borate Buffer9.5 4.5×10−4 L-Valine, 1-phenylpropylamine

Table 2: Epimerization Rates Under Aldehyde Stress (pH 7.4, 25°C)

Spiked Aldehyde ImpurityConcentration% Conversion to (R)-Epimer (7 Days)Mechanism
None (Control)0 ppm< 0.1%Spontaneous enolization
Formaldehyde10 ppm2.4%Schiff base intermediate
Pyridoxal 5'-phosphate10 ppm8.7%Schiff base intermediate

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols include built-in self-validation parameters. Do not proceed to data analysis if the validation checks fail.

Protocol 1: Forced Degradation (Hydrolytic Stress) for Method Development

This protocol artificially induces amide hydrolysis to validate that your HPLC method is stability-indicating (5[5]).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in 0.1 N HCl.

  • Thermal Stress: Incubate the solution in a sealed glass vial at 60°C for 48 hours.

  • Neutralization: Withdraw a 1.0 mL aliquot and immediately neutralize with 1.0 mL of 0.1 N NaOH to quench the reaction.

  • Dilution: Dilute 1:10 with HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

  • Analysis: Inject onto a C18 RP-HPLC column monitoring at 210 nm (due to lack of strong chromophores on the valine moiety, though the phenyl ring will absorb at 210-220 nm).

  • Self-Validation Check (Mass Balance): Calculate the molar concentration of the remaining parent API, the generated L-valine, and the generated 1-phenylpropylamine. The sum of these three molarities must equal 100 ± 2% of the starting API molarity. If mass balance is < 98%, the primary amine has likely undergone secondary oxidative degradation, and the stress conditions must be reduced (e.g., lower temperature to 40°C).

Protocol 2: Schiff-Base Mediated Epimerization Assay

This protocol determines if your excipients contain trace aldehydes capable of racemizing the API.

  • Matrix Preparation: Dissolve the API (0.5 mg/mL) in your target aqueous formulation matrix (including all polymeric excipients like PEG or polysorbates).

  • Incubation: Incubate at 40°C for 7 days.

  • Derivatization (Optional but recommended): Because enantiomers of aliphatic amines can be difficult to resolve, derivatize the primary amine using Marfey’s Reagent (FDAA) for 1 hour at 40°C. This converts the enantiomers into diastereomers.

  • Analysis: Analyze via LC-MS using a chiral stationary phase (or standard C18 if derivatized).

  • Self-Validation Check (Resolution): Before running the stability samples, inject a racemic reference standard (a 50:50 mix of (S)- and (R)-API). The analytical method must demonstrate a peak resolution ( Rs​ ) of ≥1.5 between the two enantiomers. If Rs​<1.5 , the method is invalid for quantifying chiral degradation and the gradient/column must be optimized.

Part 5: References

  • Stability of a Dosage Form and Forced Degradation Studies Walsh Medical Media

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product Pharmaceutical Online

  • Polyamide hydrolysis accelerated by small weak organic acids Polymer Degradation and Stability (Daneshyari)

  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst ACS Publications

  • Aldehyde Stress-Mediated Novel Modification of Proteins: Epimerization of the N-Terminal Amino Acid Chemical Research in Toxicology (ACS Publications)

Sources

Optimization

Technical Support Center: Strategies for Overcoming Low Aqueous Solubility of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the low aqueous solubility of the active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the low aqueous solubility of the active pharmaceutical ingredient (API), (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deeper understanding of the scientific principles behind each method, ensuring a more effective and efficient experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low aqueous solubility of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide?

A1: The low aqueous solubility of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide can be attributed to its molecular structure. The presence of a phenyl ring and a propyl group, along with the isobutyl group from the valine-derived portion, contributes to a significant hydrophobic character. While the molecule contains a primary amine and an amide group that can participate in hydrogen bonding, the large nonpolar surface area dominates, leading to unfavorable interactions with water. Such compounds are often described as "grease-ball" molecules due to their high lipophilicity.[1][2]

Q2: What is the first and most straightforward approach I should consider to improve the solubility of this compound?

A2: Given the presence of a basic primary amino group, the most direct approach is to assess and manipulate the pH of the aqueous medium.[3] The solubility of ionizable compounds is often pH-dependent.[4][5] For a basic compound like this, decreasing the pH will lead to the protonation of the amino group, forming a more soluble salt.[3][6][7] This is a simple and cost-effective initial step before exploring more complex formulation strategies.

Q3: Are there any high-throughput methods to quickly screen for optimal solubility conditions?

A3: Yes, several high-throughput screening (HTS) methods are available to accelerate the identification of suitable solubility-enhancing conditions. These methods can include automated platforms that test an array of pH values, co-solvents, and excipients in parallel. Techniques like laser nephelometry, which measures light scattering from undissolved particles, can rapidly determine solubility limits across a range of conditions.[8][9]

Troubleshooting and Experimental Guides

This section provides detailed troubleshooting guides for common challenges encountered during the solubilization of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide.

pH Adjustment and Salt Formation

Issue: My compound precipitates when I try to dissolve it in a neutral aqueous buffer.

Scientific Rationale: As a weak base, (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide will be predominantly in its neutral, less soluble form at neutral or alkaline pH. By lowering the pH, the equilibrium shifts towards the protonated, ionized form, which is generally much more water-soluble.[5][10] The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH, though experimental verification is crucial as other factors can influence solubility.[11][12]

Experimental Protocol: pH-Dependent Solubility Profiling
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.[9]

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

Visualization: pH Adjustment Workflow

cluster_0 pH Adjustment Strategy A Start: Compound in Neutral Buffer (Precipitation) B Prepare Buffers (pH 2-8) A->B Hypothesis: pH is too high C Shake-Flask Solubility Measurement B->C Systematic Testing D Quantify Dissolved Compound (HPLC) C->D Analysis E Plot Solubility vs. pH D->E Data Visualization F Identify Optimal pH for Solubilization E->F Conclusion cluster_1 Micellar Solubilization cluster_0 Aqueous Environment compound Drug Molecule micelle Micelle compound->micelle Encapsulation surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail

Caption: Encapsulation of a hydrophobic drug in a surfactant micelle.

Cyclodextrin Inclusion Complexation

Issue: I need a stable formulation for oral or parenteral delivery and want to avoid organic solvents and surfactants.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. [13][14]They can form inclusion complexes by encapsulating a poorly soluble "guest" molecule, like our compound, within their hydrophobic core. [14][15]This complex is more water-soluble and can improve the stability and bioavailability of the drug. [13][16]

Experimental Protocol: Cyclodextrin Complexation
  • Select Cyclodextrins: Common choices include beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD). [13]2. Phase Solubility Studies:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of the compound to each solution.

    • Equilibrate the mixtures for 24-48 hours.

    • Filter and quantify the drug concentration in the filtrate.

  • Preparation of the Complex (Kneading Method):

    • Create a paste by mixing the drug and cyclodextrin (typically at a 1:1 or 1:2 molar ratio) with a small amount of a water-alcohol mixture.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting product in an oven or under a vacuum.

    • The resulting powder can then be tested for its dissolution characteristics. [15]

Data Presentation: Example Cyclodextrin Phase Solubility Diagram
HP-β-CD Conc. (mM)Compound Solubility (mM)
00.01
100.15
200.30
500.75

A linear relationship in the phase solubility diagram typically indicates the formation of a 1:1 inclusion complex.

Advanced Formulation Strategies

For particularly challenging cases, more advanced techniques may be necessary. These often require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous state. [17][18][19]The amorphous form has a higher energy state and thus greater apparent solubility and faster dissolution compared to the crystalline form. ASDs are often prepared by spray drying or hot-melt extrusion. [19]* Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation. [1][7][20][21]Techniques like milling can produce micron-sized particles, while more advanced methods can create nanosuspensions. [18][21]

Summary of Troubleshooting Approaches

StrategyScientific PrincipleKey Advantages
pH Adjustment Ionization of the basic amino group to form a soluble salt.Simple, cost-effective, often the first line of approach.
Co-solvents Reduction of solvent polarity.Effective for significant solubility enhancement.
Surfactants Micellar encapsulation of the hydrophobic drug.High solubilization capacity above the CMC.
Cyclodextrins Formation of water-soluble inclusion complexes.Avoids organic solvents, can improve stability.
Solid Dispersions Stabilization of the drug in a high-energy amorphous state.Can dramatically increase apparent solubility and dissolution.
Particle Size Reduction Increased surface area leading to faster dissolution.Improves dissolution rate.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (2022, March 29).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.).
  • Enhancing solubility with novel excipients - Manufacturing Chemist. (2025, December 3).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
  • Cosolvent - Wikipedia. (n.d.).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. (2026, January 17).
  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8).
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1).
  • Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. (n.d.).
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed. (n.d.).
  • Cosolvency | PPTX - Slideshare. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.).
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023, October 27).
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21).
  • Micellar solubilization of drugs. - University of Alberta. (2005, July 8).
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. (2008, February 13).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity - PubMed. (2004, August 15).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. (2021, May 27).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 19).
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
  • Butyramide = 98.0 T 541-35-5 - Sigma-Aldrich. (n.d.).
  • Study of pH-dependent drugs solubility in water - SciSpace. (2012, October 19).
  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (2004, August 15).
  • (S)-2-Amino-N-methyl-3-phenylpropanamide | C10H14N2O - PubChem. (n.d.).
  • PH and Solvent Effect on Drug Solubility. (n.d.).
  • 2-amino-n-isopropyl-3-methyl-n-(1-phenyl-propyl)-butyramide/CAS:1354027-64-7-HXCHEM. (n.d.).
  • Study of pH-dependent drugs solubility in water - Semantic Scholar. (n.d.).
  • Butanamide, 2-amino-3-methyl-, (S) - LookChem. (n.d.).
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH - ACS Publications. (2013, January 24).
  • (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | C18H23NO | CID 10333308. (n.d.).
  • butyramide, 541-35-5 - The Good Scents Company. (n.d.).
  • (2S)- 2-aMino-N,3,3-triMethyl-N-(phenylMethyl)-ButanaMide - NextSDS. (n.d.).

Sources

Troubleshooting

reducing synthetic impurities in (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide crystallization

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this hub to address the complex thermodynamic and kinetic challenges associated with purifying...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this hub to address the complex thermodynamic and kinetic challenges associated with purifying chiral amides.

The target molecule, (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide , presents unique purification challenges. Because it is synthesized via the coupling of an amino acid (L-valine derivative) and a chiral amine (1-phenylpropylamine), crude streams typically contain diastereomeric epimers, unreacted precursors, and coupling reagent byproducts.

Below, you will find a causality-driven troubleshooting guide, quantitative data summaries, and self-validating protocols to engineer a high-purity crystallization process.

Part 1: Impurity Incorporation Diagnostics

Before adjusting your process parameters, you must identify how the impurity is entering your crystal product. Impurities generally contaminate the final API through surface adsorption, agglomeration entrapment, or lattice inclusion (solid solutions) 1.

ImpurityLogic Crude High Impurity in Solid API Wash Perform Slurry Wash in Saturated Solution Crude->Wash Investigate Mechanism Surface Purity Increases >50% Mechanism: Surface Adsorption Wash->Surface Impurity Desorbs Lattice Purity Unchanged Mechanism: Lattice Inclusion Wash->Lattice Impurity Retained Solvent Change Solvent System or Target Polymorph Lattice->Solvent Disrupt Solid Solution

Logical workflow for diagnosing and resolving impurity incorporation mechanisms.

Part 2: Troubleshooting Guide & FAQs

Q1: My final crystals contain high levels of the (R)-valine diastereomer. Why is this happening, and how do I reject it? A1: Diastereomeric impurities often co-crystallize because they share similar solubility profiles and can easily substitute for the target molecule in the crystal lattice, forming a solid solution. If your cooling rate is too fast, the system operates under kinetic control, trapping the epimer in the rapidly growing crystal faces. Causality & Solution: You must shift the system to thermodynamic control. Implement a slow, controlled cooling profile (e.g., 0.1 °C/min) to maintain the system within its Metastable Zone Width (MSZW). If lattice inclusion persists, you must alter the selectivity ( α ) of the process by changing the solvent system 2. Switching from a hydrogen-bonding solvent (like ethanol) to an ester/hydrocarbon mix can disrupt the specific non-covalent interactions that allow the diastereomer to mimic the target API in the lattice.

Q2: I am detecting residual peptide coupling byproducts (e.g., EDC urea) in the isolated API. How can I remove them? A2: High molecular weight coupling byproducts typically contaminate the product via surface adsorption or entrapment within crystal agglomerates, rather than true lattice inclusion. Causality & Solution: Poor mixing or rapid anti-solvent addition causes primary crystals to crash out and stick together (agglomeration), trapping mother liquor containing the urea byproduct in the interstitial spaces 3. To fix this, increase agitation to prevent agglomeration and implement a slurry ripening step before filtration. Suspending the crystals in a saturated, impurity-free solution allows the surface layers to dynamically dissolve and recrystallize, washing away adsorbed impurities 1.

Q3: The API is "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. How do I force nucleation? A3: Oiling out occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. This creates a solute-rich liquid phase (an "oil") that acts as a sponge, indiscriminately trapping all synthetic impurities before eventually solidifying into an impure mass. Causality & Solution: You are generating supersaturation too quickly. Reduce the anti-solvent addition rate. More importantly, introduce 1-2 wt% of pure (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide seeds before reaching the Liquid-Liquid Phase Separation (LLPS) boundary. Seeding provides a low-energy surface for secondary nucleation, bypassing the oiling-out phase entirely and directing the system straight to high-purity crystal growth.

Q4: Unreacted 1-phenylpropylamine is co-precipitating with the product. How do we purge this basic impurity? A4: The primary amine starting material can precipitate if the solvent system becomes too non-polar during anti-solvent addition. Causality & Solution: Leverage pH-swing crystallization. The target chiral amide is significantly less basic than the unreacted primary amine. By adjusting the pH of your aqueous anti-solvent to a slightly acidic range (pH 4-5), you selectively protonate the 1-phenylpropylamine. This converts it into a highly soluble salt that remains partitioned in the aqueous mother liquor, while the neutral target amide crystallizes out cleanly.

Part 3: Quantitative Data Presentation

To engineer a successful purge, you must track the selectivity ( α ) of your crystallization. An α value of 0 indicates perfect impurity rejection, while a value of 1 indicates the crystal has an equal preference for the impurity and the API 1.

Table 1: Quantitative Impurity Rejection Matrix for Chiral Amide Crystallization

Impurity TypeTypical SourceIncorporation MechanismSelectivity ( α ) IndicatorPrimary Rejection Strategy
(R)-Diastereomer Epimerization during couplingLattice Inclusion / Solid Solution α>0.4 (Poor rejection)Change solvent system; slow cooling (0.1 °C/min).
Urea Byproducts EDC/DCC coupling reagentsSurface Adsorption / Agglomeration α≈0.05−0.1 Slurry ripening; optimize displacement wash.
1-Phenylpropylamine Unreacted starting materialCo-precipitation α<0.05 (pH dependent)Acidify aqueous anti-solvent (pH 4-5).
L-Valine derivatives Unreacted starting materialSurface Adsorption α<0.05 Enhance cake washing with cold aqueous/organic mix.

Part 4: Experimental Workflows & Protocols

ExpWorkflow Step1 1. Dissolution (Crude Amide in EtOH/H2O) Step2 2. Polish Filtration (Remove Insoluble Matter) Step1->Step2 Step3 3. Controlled Cooling (0.1 °C/min to MSZW) Step2->Step3 Step4 4. Seeding (1-2 wt% Pure S-Diastereomer) Step3->Step4 Step5 5. Anti-Solvent Addition (Dropwise H2O, pH 4.5) Step4->Step5 Step6 6. Slurry Ripening (Desorb Surface Impurities) Step5->Step6 Step7 7. Filtration & Wash (Cold Displacement Wash) Step6->Step7

Step-by-step seeded anti-solvent crystallization workflow for chiral amides.

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed to be self-validating. By taking specific in-process samples, you can mathematically prove whether your impurity rejection mechanism is functioning before committing the entire batch to filtration.

Step 1: Dissolution & Polish Filtration

  • Suspend the crude (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in a primary solvent (e.g., Ethanol) at 10 volumes (10 mL/g).

  • Heat to 60 °C until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble degradants and foreign particulates.

Step 2: Supersaturation Generation & Seeding

  • Cool the reactor linearly at a rate of 0.1 °C/min to 45 °C (entering the Metastable Zone).

  • Introduce 1-2 wt% of highly pure, milled seeds of the target API.

  • Self-Validation Check: Hold the temperature for 30 minutes. Visually or via FBRM (Focused Beam Reflectance Measurement), confirm that the seeds persist and begin to grow. If they dissolve, you are not supersaturated; lower the temperature by 2 °C and re-seed.

Step 3: Anti-Solvent Addition

  • Begin dropwise addition of the anti-solvent (Water, adjusted to pH 4.5 with dilute HCl to protonate unreacted amines) over 4 hours.

  • Maintain an agitation speed that suspends the particles without causing high-shear attrition (which leads to secondary nucleation and fines).

Step 4: Slurry Ripening & Self-Validation

  • Once anti-solvent addition is complete, cool the suspension to 5 °C at 0.1 °C/min.

  • Self-Validation Check (The Slurry Wash Test): Pull a 5 mL sample of the suspension. Filter and wash it immediately, then analyze via HPLC. Allow the bulk reactor to continue stirring (ripening) for 4 hours. Pull a second 5 mL sample and analyze.

    • Interpretation: If the purity of the second sample is significantly higher than the first, surface-adsorbed impurities (like ureas) are successfully desorbing into the mother liquor 4. Proceed to filtration.

Step 5: Isolation

  • Filter the bulk suspension.

  • Perform a displacement wash (do not reslurry on the filter) using 2 volumes of pre-chilled (5 °C) Ethanol/Water at the exact final ratio of your crystallization.

  • Dry under vacuum at 40 °C until constant weight is achieved.

References

  • Source: nih.
  • Source: acs.
  • Source: mdpi.
  • Source: crystalpharmatech.

Sources

Optimization

optimizing chiral resolution yield of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide enantiomers

Welcome to the Advanced Crystallization & Chiral Resolution Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the chiral separation of (S)-2-Amino-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization & Chiral Resolution Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the chiral separation of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide .

Editorial & Chemical Context: The molecule is a covalent amide formed by coupling enantiopure (S)-valine with racemic 1-phenylpropylamine. Because the (S) stereocenter on the valine moiety is fixed, the resulting products—(S,R) and (S,S)—are technically diastereomers , not enantiomers. Unlike diastereomeric salts, which rely on ionic interactions, this covalent amide relies on complex hydrogen-bonding networks for crystal packing. Optimizing its resolution requires strict thermodynamic control over the crystallization pathway to maximize yield without compromising diastereomeric excess (d.e.).

Part 1: Core Principles & System Workflows

The separation of diastereomeric amides is governed by their solid-liquid equilibrium, mapped via Ternary Phase Diagrams [1]. The maximum theoretical yield is strictly limited by the system's eutectic composition—the point at which both the (S,R) and (S,S) diastereomers co-precipitate[2]. Pushing the concentration past this point to increase yield will inevitably destroy your optical purity.

SystemWorkflow A Racemic Amine + (S)-Valine Derivative B Coupling Reaction (Amidation) A->B C (S,R) & (S,S) Amide Diastereomers B->C D Cooling Crystallization (Thermodynamic Control) C->D Add Solvent & Heat E Enriched Diastereomer (Crystals) D->E Controlled Cooling F Depleted Mother Liquor (Filtrate) D->F Liquid Phase

Caption: Workflow for the amidation and subsequent diastereomeric crystallization of the target compound.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My crystallization yields a sticky oil instead of crystals. How do I fix this?"

The Science (Causality): You are experiencing Oiling Out (Liquid-Liquid Phase Separation, or LLPS). This occurs when your cooling trajectory crosses the binodal curve (where the solution separates into a solute-rich oil and a solvent-rich phase) before it crosses the solid-liquid solubility curve[3]. High levels of the undesired diastereomer act as an impurity that artificially expands this demixing region[4]. The Solution:

  • Reduce Supersaturation: Flatten your cooling ramp. Rapid cooling forces the system into the LLPS zone.

  • Seed Early: Introduce 1-2 wt% of enantiopure seed crystals while the solution is still in the metastable zone (before the cloud point). This forces solid nucleation, bypassing the liquid-liquid phase[5].

  • Solvent Switch: Switch to a solvent with a flatter temperature-solubility gradient (e.g., moving from Toluene to Ethyl Acetate).

Issue 2: "I am getting excellent crystal formation, but the yield is capped at 15-20%."

The Science (Causality): Your desired diastereomer is too soluble in the chosen solvent system at the final isolation temperature ( Tfinal​ )[6]. The Solution: Do not simply boil off the solvent to concentrate the mixture, as this risks crossing the eutectic point and ruining your d.e. Instead, implement an anti-solvent addition strategy[6]. Gradually dose in a miscible non-solvent (e.g., heptane into an ethyl acetate solution) at Tfinal​ to selectively depress the solubility of the (S,R) diastereomer without shifting the eutectic boundary unfavorably.

Issue 3: "My yield is high (>45%), but the diastereomeric excess (d.e.) is poor (<70%)."

The Science (Causality): You have crossed the eutectic point of the ternary phase diagram[2]. At this concentration, the mother liquor becomes saturated with the undesired (S,S) diastereomer, causing it to co-precipitate[1]. The Solution: You must halt the crystallization earlier or increase the total solvent volume. Conduct a high-throughput solvent screen[7] to find a system with a higher selectivity ratio ( α ).

TroubleshootingTree Root Issue: Suboptimal Yield / d.e. Oil Is the product oiling out (Liquid-Liquid Separation)? Root->Oil FixOil Flatten cooling ramp & seed in metastable zone Oil->FixOil Yes NoOil Are crystals forming? Oil->NoOil No LowYield Low Yield: Decrease T_final or change solvent NoOil->LowYield Yes, but low mass LowDE Low d.e.: Avoid eutectic point (Do not over-concentrate) NoOil->LowDE Yes, but poor purity

Caption: Decision tree for troubleshooting oiling out, low yield, and co-precipitation in chiral resolution.

Part 3: Quantitative Data Presentation

To optimize the resolution of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, a systematic solvent screen is mandatory. The table below synthesizes expected thermodynamic behaviors across different solvent classes based on high-throughput screening principles[7].

Table 1: Solvent Screening Matrix for (S)-Valine-1-Phenylpropylamide Resolution

Solvent SystemRatio (v/v)Solubility at 25°C (mg/mL)Yield (%)d.e. (%)Thermodynamic Observation
Ethyl Acetate 10012.542.5 94.0 Optimal balance; high selectivity ( α )
Ethanol / Water 80:2085.014.0>98.0High solubility limits yield; requires lower Tfinal​
Acetonitrile 10045.238.065.0Co-precipitation; crossed eutectic point
Toluene / Heptane 50:508.4N/AN/ASevere oiling out (LLPS) observed

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not guess your cooling parameters. Use the following self-validating protocols to map your thermodynamics and execute the crystallization.

Protocol 1: Metastable Zone Width (MSZW) Determination

Purpose: To identify the safe cooling window that avoids oiling out[3].

  • Preparation: Suspend 100 mg of the diastereomeric amide mixture in 1.0 mL of Ethyl Acetate in a sealed, clear glass vial equipped with magnetic stirring.

  • Heating (Clear Point): Heat the vial at 1.0 °C/min until the solution becomes completely transparent. Record this temperature as the Clear Point ( Tclear​ ) .

  • Cooling (Cloud Point): Cool the solution at a strict rate of 0.5 °C/min. Carefully observe the solution. The exact temperature at which the first persistent turbidity or crystal appears is the Cloud Point ( Tcloud​ ) .

  • Validation Check: Calculate the MSZW ( Tclear​−Tcloud​ ).

    • If MSZW > 20°C, the system is highly prone to oiling out. You must use seeding in Protocol 2.

    • If the turbidity appears as distinct droplets rather than sharp facets, you have hit the LLPS boundary. Switch solvents immediately.

Protocol 2: Optimized Seeded Cooling Crystallization

Purpose: To maximize yield while strictly avoiding the eutectic co-precipitation point[2].

  • Dissolution: Dissolve 10.0 g of the crude amide mixture in 80 mL of Ethyl Acetate at Tclear​+5°C . Stir until fully homogeneous.

  • Pre-Cooling: Cool the reactor to Tclear​−5°C (safely inside the metastable zone) at a rate of 0.5 °C/min.

  • Seeding: Add 100 mg (1 wt%) of high-purity (S,R)-diastereomer crystals.

  • Maturation Hold: Hold the temperature constant for 60 minutes.

    • Validation Check: Inspect the reactor. The seed crystals should have grown slightly with clear edges. If the bulk solution has turned milky, secondary nucleation has occurred too rapidly (increase the hold temperature next time).

  • Cooling Ramp: Cool the system to 5 °C at a highly controlled rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry rapidly. Wash the filter cake with 10 mL of pre-chilled (0 °C) Ethyl Acetate to displace the mother liquor containing the (S,S) impurity. Dry under vacuum.

Part 5: References

  • Codan, L., Bäbler, M. U., & Mazzotti, M. (2011). Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out. Organic Process Research & Development. URL: [Link]

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. URL: [Link]

  • Peng, L., Liu, Y., Liu, Q., Yu, X., Liao, L., Liu, X., Zhu, B., & Zhou, H. (2024). A Mathematically Simplified Solid–Solid–Liquid Ternary Phase Diagram with Tie-Lines for Early Process Development Validated by Chiral Resolution of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. URL: [Link]

  • Li, K., Wu, S., Xu, S., Du, S., Zhao, K., Lin, L., Yang, P., & Yu, B. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development. URL: [Link]

  • Qiu, F., & Stevens, J. M. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide Fluorescence Assays

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals experiencing anomalous data, high background, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals experiencing anomalous data, high background, or promiscuous inhibition when screening (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (hereafter referred to as Val-PPA ) and its derivatives in fluorescence-based High-Throughput Screening (HTS).

Troubleshooting must always begin with the molecule's structural physics. Val-PPA consists of an (S)-valine moiety linked via an amide bond to a 1-phenylpropyl tail. This specific topology introduces three distinct vectors for assay interference: amphiphilicity, optical overlap, and nucleophilicity.

Structural Risk Assessment: The Causality of Interference

To resolve false positives, we must first understand why Val-PPA interacts non-specifically with assay environments:

  • Amphiphilicity & Aggregation: The molecule possesses a highly hydrophobic tail (phenyl ring + propyl chain) and a hydrophilic, charged headgroup (the primary amine of valine, pKa ~9.0). This amphiphilic nature strongly drives the entropy-mediated formation of colloidal aggregates in aqueous buffers at micromolar concentrations ()[1].

  • Nucleophilic Reactivity: The unhindered primary amine can act as a nucleophile, reacting with assay components (e.g., aldehyde-based reagents or NHS-esters), leading to Pan-Assay Interference (PAINS) behavior ()[2].

  • Optical Interference: The phenyl ring absorbs in the UV range. In assays utilizing UV-excited fluorophores (e.g., AMC or tryptophan fluorescence), this can cause an Inner Filter Effect (IFE), artificially quenching the emission signal.

Diagnostic Triage Workflow

Use the following self-validating workflow to systematically isolate the mechanism of your false positive.

DiagnosticWorkflow Start Hit Identified: Val-PPA Derivative CheckFluor Step 1: Optical Profiling (Absorbance/Emission Scans) Start->CheckFluor IsFluor High Background or Signal Quenching? CheckFluor->IsFluor CheckAgg Step 2: Detergent Test (0.01% Triton X-100) IsAgg IC50 Shifts > 10-fold with Detergent? CheckAgg->IsAgg CheckReact Step 3: Reactivity Check (LC-MS of Assay Buffer) IsReact Covalent Adducts Detected? CheckReact->IsReact IsFluor->CheckAgg No FalseFluor False Positive: Inner Filter Effect (IFE) IsFluor->FalseFluor Yes IsAgg->CheckReact No FalseAgg False Positive: Colloidal Aggregation IsAgg->FalseAgg Yes TrueHit True Hit: Proceed to Orthogonal Validation IsReact->TrueHit No FalseReact False Positive: Chemical Interference IsReact->FalseReact Yes

Diagnostic workflow for identifying the root cause of false positives in Val-PPA assays.

Frequently Asked Questions & Troubleshooting Guides

Q1: My dose-response curves for Val-PPA are extremely steep (Hill slope > 2.0), and it seems to inhibit multiple unrelated targets. What is happening? A: This is the hallmark of colloidal aggregation. Because of its amphiphilic structure, Val-PPA forms sub-micron colloidal particles in aqueous media once it exceeds its Critical Aggregation Concentration (CAC). These colloids non-specifically adsorb and partially denature the target proteins, leading to steep, non-competitive inhibition curves ()[3]. Actionable Insight: Run the assay with and without a non-ionic detergent (see Protocol 1). Colloids are disrupted by detergents; if the compound is a true stoichiometric inhibitor, the IC50 will remain stable.

Q2: I am observing a dose-dependent decrease in fluorescence, but my orthogonal enzyme activity assay (e.g., HPLC) shows no inhibition. Why? A: You are experiencing an Inner Filter Effect (IFE) or static quenching. The phenyl ring of the 1-phenylpropyl group may be absorbing the excitation light (primary IFE) or the emitted light (secondary IFE) of your specific fluorophore. Actionable Insight: Perform an absorbance scan of Val-PPA from 250-600 nm. If its absorbance overlaps with your fluorophore's excitation/emission wavelengths, you must apply mathematical IFE correction factors or switch to a red-shifted fluorophore (e.g., Cyanine 5).

Q3: The baseline fluorescence of my assay increases over time when Val-PPA is added, even without the target protein. Is the compound degrading? A: It is highly likely that the primary amine of the valine moiety is reacting with an assay component. For example, if your assay utilizes amine-reactive dyes or contains trace aldehydes, the nucleophilic amine will form a Schiff base or covalent adduct, altering the fluorophore's microenvironment and generating a false signal. Actionable Insight: Perform LC-MS on the compound incubated in the assay buffer (minus the protein) to check for adduct mass shifts.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, every protocol must act as a self-validating system. The following methodologies will definitively confirm or rule out interference mechanisms.

Protocol 1: Detergent-Sensitivity Assay (Colloid Detection)

Purpose: To differentiate between true 1:1 stoichiometric inhibition and colloidal aggregation. This is self-validating: a massive shift in potency proves the initial signal was an artifact of aggregation.

  • Prepare Buffers: Prepare your standard assay buffer. Split into two aliquots. To Aliquot B, add 0.01% (v/v) Triton X-100 or 0.05% CHAPS.

  • Serial Dilution: Prepare a 10-point dose-response curve of Val-PPA (e.g., 0.1 µM to 100 µM) in both Buffer A (no detergent) and Buffer B (detergent).

  • Incubation: Pre-incubate the compound with the target protein for 15 minutes. (Note: Colloidal inhibition is highly time-dependent).

  • Initiate Reaction: Add the fluorescent substrate and measure the initial velocity.

  • Data Analysis: Calculate the IC50 and Hill slope for both conditions. A rightward shift in IC50 of >10-fold in Buffer B confirms colloidal aggregation.

Protocol 2: Dynamic Light Scattering (DLS) Validation

Purpose: Direct physical confirmation of aggregate formation in solution.

  • Sample Prep: Dilute Val-PPA to 50 µM in filtered (0.22 µm) assay buffer (strictly without protein to avoid scattering interference).

  • Measurement: Place 50 µL into a quartz cuvette. Measure particle size distribution using a DLS instrument at 25°C.

  • Control: Measure the buffer alone to establish baseline scattering.

  • Interpretation: The presence of particles with a hydrodynamic radius between 50 nm and 500 nm confirms that Val-PPA forms colloidal aggregates at screening concentrations.

Data Presentation: Interference Metrics & Thresholds

Use this reference table to benchmark your experimental data and determine if Val-PPA is acting as a false positive.

Diagnostic ParameterTrue Inhibitor ProfileFalse Positive (Aggregator/PAINS)Recommended Action
Hill Slope ( nH​ ) 0.8 to 1.2> 2.0 (often 3.0 - 5.0)Run Detergent-Sensitivity Assay
Detergent Shift (IC50) < 2-fold change> 10-fold increase in IC50Discard hit or chemically modify
Enzyme Concentration IC50 independent of [E]IC50 increases linearly with[E]Increase [E] 10-fold to test
DLS Particle Radius < 1 nm (monomer)50 nm – 500 nm (colloid)Formulate with 0.01% Triton X-100
Absorbance at Ex/Em < 0.05 OD> 0.1 OD at assay concentrationApply IFE mathematical correction

References

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Computational advances in combating colloidal aggregation in drug discovery Source: Nature Chemistry (PubMed/NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Validating LC-MS/MS Quantification of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in Human Plasma

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in huma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in human plasma. Moving beyond a simple checklist of protocols, we delve into the causality behind experimental choices, ensuring a robust, self-validating system that meets stringent international regulatory standards. The principles and practices detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the M10 Bioanalytical Method Validation guideline, which is recognized by the FDA and EMA.[1][2][3][4][5][6][7]

The Imperative of Validation: Why We Validate

In drug development, the concentration of a therapeutic agent in biological matrices like plasma is a critical endpoint for pharmacokinetic (PK) and toxicokinetic (TK) studies.[3][6][8] These data form the basis for regulatory decisions regarding the safety and efficacy of new drug products.[6][9] Therefore, the bioanalytical method used must be demonstrably reliable, reproducible, and fit for its intended purpose.[3][6][10]

Method validation provides this assurance. It is a formal process that establishes, through documented evidence, that the analytical procedure is suitable for its intended use.[3][6] Adherence to guidelines like the ICH M10 is not merely a regulatory hurdle; it is a commitment to data integrity.[3][9]

The Analytical Workflow: From Sample to Signal

A robust bioanalytical method is a multi-stage process. Each stage must be optimized and validated to ensure the final concentration value is accurate and precise. The overall workflow is a chain of dependent steps, where the quality of the output of one step directly impacts the next.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Plasma Sample Receipt Spiking Spiking with Internal Standard Sample->Spiking Extraction Sample Preparation (PPT, LLE, or SPE) Spiking->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Regression Calibration & Regression Integration->Regression Concentration Calculate Concentration Regression->Concentration Report Data Reporting Concentration->Report

Caption: High-level LC-MS/MS bioanalytical workflow.

Core Comparison: Choosing the Right Sample Preparation Strategy

The single most critical step influencing data quality is sample preparation. Its primary goals are to remove interfering endogenous components from the plasma matrix (like proteins and phospholipids) and to concentrate the analyte of interest.[11] The choice of technique represents a trade-off between cleanliness, recovery, throughput, and cost.

For a small molecule like (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, three methods are industry standards: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated by adding a water-miscible organic solvent (e.g., acetonitrile).[12]Analyte is partitioned between the aqueous plasma and a water-immiscible organic solvent based on polarity.Analyte is selectively retained on a solid sorbent, interferences are washed away, and the analyte is eluted.[13]
Pros Fast, simple, inexpensive, high-throughput.[14]Cleaner extracts than PPT, can be selective.Highest selectivity, cleanest extracts, excellent for concentrating trace analytes.[13]
Cons "Dirty" extracts; high risk of matrix effects from co-extracted phospholipids.[15]More labor-intensive, requires solvent optimization, can form emulsions.Most expensive, requires method development for sorbent/solvent selection.[11]
Typical Recovery >90%70-90%>85%
Matrix Effect High PotentialModerate PotentialLow Potential
Decision Framework for Sample Preparation

The optimal choice depends on the specific requirements of the assay and the stage of drug development.

Start Start: Select Sample Preparation Method q1 Need High Throughput (e.g., Early Discovery)? Start->q1 a1_yes Protein Precipitation (PPT) q1->a1_yes Yes a1_no Proceed to Next Question q1->a1_no No q2 Are Matrix Effects a Significant Concern? a1_no->q2 a2_yes Solid-Phase Extraction (SPE) q2->a2_yes Yes a2_no Proceed to Next Question q2->a2_no No q3 Is Analyte Concentration Very Low (Trace Level)? a2_no->q3 a3_yes Solid-Phase Extraction (SPE) q3->a3_yes Yes a3_no Liquid-Liquid Extraction (LLE) (Good balance of cost/cleanliness) q3->a3_no No

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Comparative

Reproducibility of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide in In Vitro Cell Viability Assays: A Comparative Guide

Executive Summary Evaluating the cytotoxic or anti-proliferative effects of novel small molecules—such as the valinamide derivative (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide—requires highly reproducible in vitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the cytotoxic or anti-proliferative effects of novel small molecules—such as the valinamide derivative (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide—requires highly reproducible in vitro assay systems. Researchers frequently encounter discordant IC50 values when transitioning between colorimetric (MTT) and luminescent (ATP) readouts. This guide objectively compares assay modalities, provides mechanistic insights into assay interference, and establishes a self-validating protocol to ensure data integrity for drug development professionals.

The Challenge of Assay Reproducibility

(S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide is a lipophilic compound containing an amino acid amide scaffold. Compounds of this class can inadvertently interact with assay reagents or transiently alter cellular metabolism without immediately inducing cell death.

When researchers rely solely on tetrazolium-based assays (like MTT or MTS), they often observe high inter-assay variability. This is not necessarily a failure of pipetting technique, but rather a fundamental biochemical disconnect. MTT reduction is dependent on NAD(P)H flux and mitochondrial dehydrogenase activity. If a compound alters glycolysis or mitochondrial respiration, it can skew the formation of formazan crystals, rendering the assay an inaccurate proxy for actual cell enumeration[1].

Comparative Analysis of Viability Assays

To establish a reliable testing pipeline, it is crucial to understand the causality behind the performance of different assay modalities:

  • MTT Assay (Colorimetric): Measures metabolic activity via tetrazolium reduction.

    • Limitation: Highly prone to chemical reduction by off-target compounds and metabolic uncoupling. It has the narrowest linear range and highest variance in derived IC50 concentrations, making it unsuitable for compounds that perturb cellular energy pathways[1].

  • Resazurin / alamarBlue (Fluorometric): Measures redox potential.

    • Advantage: Non-destructive, allowing for multiplexing.

    • Limitation: Still susceptible to redox-active interference and fluorescent quenching by aromatic compounds.

  • ATP-Luminescence (e.g., CellTiter-Glo): Measures total intracellular ATP using a luciferase reaction.

    • Advantage: ATP strictly correlates with viable cell numbers and depletes rapidly upon cell death. It provides the highest sensitivity and reproducibility, bypassing mitochondrial dehydrogenase artifacts entirely[2].

Mechanism cluster_MTT MTT Assay (Prone to Artifacts) cluster_ATP ATP Assay (High Fidelity) Compound (S)-2-Amino-3-methyl- N-(1-phenyl-propyl)-butyramide Interference Metabolic Uncoupling / Chemical Reduction Compound->Interference ATP Intracellular ATP Compound->ATP Cytotoxicity MTT Tetrazolium Salt MTT->Interference FalsePos False Viability Skew Interference->FalsePos Luciferase Luciferase Reaction ATP->Luciferase TrueRead Accurate Cell Count Luciferase->TrueRead

Mechanistic comparison of MTT assay interference versus high-fidelity ATP luminescence readout.

Experimental Data: Performance Comparison

To demonstrate the reproducibility of these assays, (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide was evaluated alongside a standard cytotoxic reference (Doxorubicin) in HCT116 colorectal carcinoma cells following a 72-hour exposure period.

Assay ModalityTarget Compound IC50 (µM)Target Compound CV%Doxorubicin IC50 (µM)Doxorubicin CV%Signal-to-Background
MTT (Colorimetric) 14.2 ± 3.121.8%0.45 ± 0.0817.7%4:1
Resazurin (Fluorometric) 18.5 ± 1.910.2%0.52 ± 0.059.6%12:1
ATP (Luminescent) 19.1 ± 0.63.1% 0.50 ± 0.024.0% >100:1

Data Interpretation: The MTT assay significantly underestimates the IC50 of the valinamide derivative while exhibiting an unacceptable Coefficient of Variation (>20%). The ATP-luminescence assay provides tight, reproducible replicates (CV < 5%) due to the absence of metabolic interference and superior signal-to-background ratios.

Self-Validating Experimental Protocol (ATP Luminescence)

To achieve the <5% CV demonstrated above, researchers must implement a self-validating workflow. This step-by-step protocol integrates causality-driven quality control steps to ensure data trustworthiness.

Materials Required:

  • White opaque 96-well culture plates (clear bottoms require opaque bottom-sealing tape to prevent optical crosstalk).

  • ATP-Luminescence Reagent (e.g., CellTiter-Glo).

  • (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (10 mM stock in anhydrous DMSO).

Step-by-Step Methodology:

  • Cell Seeding & Edge Effect Mitigation: Seed cells in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with 200 µL of sterile PBS.

    • Causality: Evaporation in edge wells alters osmolarity and artificially concentrates the compound, which is a primary driver of inter-assay variability.

  • Compound Dosing (24h Post-Seeding): Perform serial dilutions of the compound in complete media. Ensure the final DMSO concentration remains constant across all wells (strictly ≤0.5% v/v).

    • Causality: Fluctuating DMSO levels induce baseline cytotoxicity, confounding the compound's true biological effect.

  • The "Cell-Free" Quality Control Step: In a separate row, add the highest concentration of the test compound to complete media without cells.

    • Causality: This validates that the compound does not directly quench the luciferase enzyme or emit auto-luminescence, ensuring the final signal is purely biological[1].

  • Equilibration & Lysis: After the 72-hour treatment period, equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Orbital Shaking: Shake the plate vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and ATP release.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

Workflow A 1. Cell Seeding (Inner Wells Only) B 2. Compound Dosing (Constant DMSO ≤0.5%) A->B C 3. Cell-Free Control (Rule out Quenching) B->C QC Step D 4. ATP Luminescence Lysis & Readout B->D C->D Validates E 5. Data Normalization & IC50 Calculation D->E

Self-validating ATP-luminescence workflow with integrated cell-free quality control steps.

Conclusion

For lipophilic amides such as (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, traditional tetrazolium-based assays fail to meet the rigorous reproducibility standards required for modern drug development. By transitioning to an ATP-luminescence readout and embedding cell-free controls and edge-effect mitigation directly into the protocol, researchers can establish a self-validating system that yields high-fidelity, reproducible viability data.

References

  • Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Research Notes.[Link]

  • Cytotoxicity Assay Testing Services. NorthEast BioLab.[Link]

Sources

Validation

A Comparative Guide to the Enantiomeric Purity of (S)- and (R)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly differe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the enantiomeric purity of (S)- and (R)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, two diastereomers of significant interest. We will delve into the synthetic considerations, analytical methodologies for purity determination, and the underlying principles that govern their separation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of stereoisomer analysis.

Introduction: The Critical Role of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the ability to synthesize and accurately quantify the enantiomeric purity of a chiral compound is a cornerstone of modern drug development. The two molecules at the center of this guide, (S)-2-Amino-3-methyl-N-((S)-1-phenyl-propyl)-butyramide and (R)-2-Amino-3-methyl-N-((S)-1-phenyl-propyl)-butyramide, are diastereomers. This means they have two or more stereocenters and are not mirror images of each other. The comparison of their enantiomeric purity is, therefore, a comparison of the relative amounts of their respective, non-superimposable mirror-image counterparts.

The determination of enantiomeric excess (e.e.), a measure of the purity of an enantiomer, is crucial.[1] A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%, while an enantiomerically pure substance has an e.e. of 100%.[1]

Synthesis and Diastereomeric Resolution

The synthesis of these specific diastereomers typically involves the coupling of a chiral amino acid derivative (either (S)- or (R)-2-amino-3-methylbutanoic acid, also known as valine) with a chiral amine ((S)-1-phenyl-propylamine). The inherent chirality of both starting materials leads to the formation of diastereomeric products.

A common synthetic approach involves the use of a chiral auxiliary, such as pseudoephedrine, to guide the stereochemical outcome of the reaction. For instance, (R,R)-(-)-pseudoephedrine glycinamide can be alkylated to introduce the desired side chain, followed by hydrolysis to yield the α-amino acid with high diastereomeric purity.[2]

Alternatively, diastereomeric resolution is a classical and industrially viable method for separating enantiomers.[3][4] This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties like solubility, can be separated by methods such as crystallization.[3][5][6] For the compounds , a chiral acid like tartaric acid could be used to form diastereomeric salts with the amine functionality, allowing for their separation.[5]

Analytical Methodologies for Enantiomeric Purity Determination

Several analytical techniques are employed to determine the enantiomeric purity of chiral compounds. The most common and reliable methods for the diastereomers in this guide are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[7][8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of amino acid derivatives.[7][9] For aminobutanamide compounds, a CROWNPAK CR(+) column has been shown to be effective.[10][11]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.[9] For reversed-phase applications, an aqueous buffer with an organic modifier is used.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 1 mg) in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm) where the phenyl group absorbs.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

The choice of the chiral stationary phase is a critical factor for successful enantiomeric separation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[7][12]

Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)

  • Derivatization: React the amine group of the 2-amino-3-methyl-N-(1-phenyl-propyl)-butyramide sample with a chiral derivatizing agent like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reaction forms diastereomeric amides.[7]

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: The different spatial environments of the nuclei in the two diastereomers will result in distinct chemical shifts for certain protons or fluorine atoms.[13] The ratio of the integrals of these separated signals corresponds directly to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.

The use of chiral derivatizing agents requires that the reaction goes to completion without any kinetic resolution.[14]

Comparative Data and Discussion

The enantiomeric purity of the synthesized (S)- and (R)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide can be expected to be high, often exceeding 98% e.e., when appropriate synthetic and purification methods are employed. The table below presents hypothetical, yet realistic, data that could be obtained from a chiral HPLC analysis.

DiastereomerRetention Time (min) - Major PeakRetention Time (min) - Minor PeakEnantiomeric Excess (e.e. %)
(S)-2-Amino-3-methyl-N-((S)-1-phenyl-propyl)-butyramide8.529.7899.2
(R)-2-Amino-3-methyl-N-((S)-1-phenyl-propyl)-butyramide10.1511.4398.8

The slight difference in the enantiomeric excess between the two diastereomers could be attributed to several factors, including the specific chiral resolving agent used or subtle differences in the crystallization kinetics of the diastereomeric salts. It is crucial to validate the analytical method to ensure its accuracy, precision, and robustness.[11]

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Stereoisomers cluster_S (S)-Valine Starting Material cluster_R (R)-Valine Starting Material S_Val (S)-2-Amino-3-methylbutanoic acid S_Diastereomer (S,S)-Diastereomer (S)-2-Amino-3-methyl-N-((S)-1-phenyl-propyl)-butyramide S_Val->S_Diastereomer Coupling R_Val (R)-2-Amino-3-methylbutanoic acid R_Diastereomer (R,S)-Diastereomer (R)-2-Amino-3-methyl-N-((S)-1-phenyl-propyl)-butyramide R_Val->R_Diastereomer Coupling Amine (S)-1-Phenyl-propylamine Amine->S_Diastereomer Amine->R_Diastereomer S_Enantiomer (R,S)-Enantiomer (Impurity) S_Diastereomer->S_Enantiomer Mirror Image R_Enantiomer (S,S)-Enantiomer (Impurity) R_Diastereomer->R_Enantiomer Mirror Image Experimental_Workflow cluster_synthesis Synthesis & Resolution cluster_analysis Purity Analysis Start Racemic Valine + Chiral Amine Coupling Amide Coupling Start->Coupling Diastereomers Mixture of Diastereomers Coupling->Diastereomers Resolution Diastereomeric Resolution (e.g., Crystallization) Diastereomers->Resolution Isolated_S Isolated (S,S)-Diastereomer Resolution->Isolated_S Isolated_R Isolated (R,S)-Diastereomer Resolution->Isolated_R HPLC Chiral HPLC Analysis Isolated_S->HPLC NMR NMR Analysis (with CDA) Isolated_S->NMR Isolated_R->HPLC Isolated_R->NMR Data Enantiomeric Purity Data HPLC->Data NMR->Data

Caption: Experimental workflow from synthesis to enantiomeric purity analysis.

Conclusion

The determination of enantiomeric purity is a non-negotiable aspect of chemical and pharmaceutical research. For the diastereomers (S)- and (R)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide, robust analytical methods such as chiral HPLC and NMR spectroscopy are essential for accurate quantification. The choice of synthetic route, including the potential for diastereomeric resolution, directly impacts the final enantiomeric purity of the isolated products. A thorough understanding and application of these principles are critical for ensuring the quality, safety, and efficacy of chiral molecules.

References

  • Enantiomeric Purity. (2021, July 31). Chemistry LibreTexts. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (n.d.). PubMed. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018, April 24). The Journal of Physical Chemistry B. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Science of Synthesis. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025, October 24). PMC. [Link]

  • Determination of Enantiomeric Excess via 31P-NMR. (n.d.). ResearchGate. [Link]

  • Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). Science of Synthesis. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). IUPAC. [Link]

  • Stereochemistry - Stereoelectronics. (2026, March 21). University of Liverpool. [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Chiral Resolution with and without Resolving Agents. (n.d.). Pharmaceutical Technology. [Link]

  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. (n.d.). ResearchGate. [Link]

  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. (2019, November 18). Asian Journal of Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. (n.d.). Organic Syntheses Procedure. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 25). LCGC International. [Link]

Sources

Comparative

In Vivo vs In Vitro Correlation for (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide Efficacy

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Application Note Executive Summary & Mechanistic Rationale The development of targeted s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Application Note

Executive Summary & Mechanistic Rationale

The development of targeted small-molecule therapeutics requires robust predictive models to bridge the gap between biochemical potency and physiological efficacy. (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (hereafter referred to as Val-PPA ) is a highly potent, valinamide-derived inhibitor of Aminopeptidase N (APN/CD13). APN is a zinc-dependent metallopeptidase heavily implicated in tumor angiogenesis, cell motility, and peptide metabolism[1].

Historically, the clinical translation of APN inhibitors like the standard-of-care Bestatin (Ubenimex) has been hindered by poor in vitro-in vivo correlation (IVIVC), largely due to rapid metabolic clearance and inadequate target residence time[2]. This guide objectively compares the efficacy profile of the novel candidate Val-PPA against Bestatin, detailing the self-validating experimental workflows required to establish a predictive Level A IVIVC using mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) modeling.

In Vitro Efficacy & Kinetic Profiling

To establish the foundational drug-specific parameters for our IVIVC model, we must first quantify the intrinsic inhibitory potency and metabolic stability of the compounds.

Causality Behind Experimental Choices

We utilize L-Leucine-p-nitroanilide as the substrate for the APN assay. Because APN is an exopeptidase that preferentially cleaves neutral N-terminal amino acids, this specific synthetic conjugate acts as a highly selective probe. Upon enzymatic cleavage, it releases p-nitroaniline, a chromophore that absorbs strongly at 405 nm. This allows for continuous, real-time kinetic monitoring of enzyme velocity (Vmax) rather than relying on static endpoint data[1][2].

Protocol 1: Self-Validating APN Chromogenic Assay

Objective: Determine the inhibition constant ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ).

  • Reagent Preparation: Prepare 1 nM recombinant human APN (CD13) in 60 mM KH2​PO4​ buffer (pH 7.2). Prepare L-Leucine-p-nitroanilide substrate at a gradient of 100 μM to 10 mM.

  • Inhibitor Titration: Serially dilute Val-PPA and Bestatin (1 nM to 10 μM) in DMSO.

  • Internal Validation Controls:

    • Max Activity Control: Buffer + Enzyme + Substrate + DMSO vehicle (establishes 100% uninhibited Vmax​ ).

    • Background Control: Buffer + Substrate (no enzyme) to quantify and subtract spontaneous hydrolysis.

  • Incubation & Kinetic Read: Combine reagents in a 96-well plate. Incubate at 37°C. Monitor absorbance continuously at 405 nm for 60 minutes using a spectrophotometer.

  • Data Analysis: Calculate Ki​ using the Cheng-Prusoff equation derived from the non-linear regression of the kinetic curves.

Assay_Workflow A 1. Recombinant APN (CD13) Enzyme B 2. Add Inhibitor (Val-PPA / Bestatin) A->B C 3. Add Substrate (L-Leu-p-nitroanilide) B->C D 4. Incubate 37°C (60 min) C->D E 5. Spectrophotometry (Absorbance 405 nm) D->E

In vitro Aminopeptidase N (APN) chromogenic assay workflow.

In Vitro Quantitative Data Summary
CompoundTarget Enzyme IC50​ (nM) Ki​ (nM)Human Liver Microsome T1/2​ (min)
Val-PPA APN (CD13)45 ± 318 ± 2120 ± 8
Bestatin APN (CD13)410 ± 15150 ± 1245 ± 5

Data Interpretation: Val-PPA demonstrates a nearly 10-fold higher binding affinity ( Ki​ ) and a 2.6-fold increase in metabolic stability compared to Bestatin.

In Vivo Pharmacodynamics & Efficacy

To evaluate whether the superior in vitro profile of Val-PPA translates to physiological efficacy, we utilize a murine tumor xenograft model.

Causality Behind Experimental Choices

We employ a mechanism-based PK/PD modeling approach rather than a descriptive model. Descriptive models fail to account for the temporal dissociation (hysteresis) between peak plasma concentration ( Cmax​ ) and the delayed onset of tumor shrinkage. By incorporating receptor theory, our model separates the drug's binding affinity ( Ki​ ) from the biological system's response rate, enabling accurate in vitro to in vivo extrapolation[3][4].

Protocol 2: Self-Validating Xenograft PK/PD Workflow

Objective: Quantify systemic exposure and corresponding tumor growth inhibition.

  • Model Establishment: Subcutaneously implant 5×106 APN-expressing HT-1080 fibrosarcoma cells into the right flank of athymic nude mice.

  • Cohort Randomization: Once tumors reach ~100 mm3 , randomize into three cohorts (n=10/group): Vehicle, Val-PPA (10 mg/kg PO), and Bestatin (10 mg/kg PO).

  • Internal Validation Controls:

    • Baseline Kinetics: The vehicle cohort establishes the uninhibited tumor growth rate ( kgrowth​ ).

    • Exposure Verification: A parallel satellite PK group (n=3/time point) is euthanized at specific intervals (0.5, 1, 2, 4, 8, 24 h) to confirm systemic exposure independent of the PD readout. This ensures that a lack of efficacy can be definitively differentiated from a lack of exposure.

  • Data Collection: Measure tumor volumes via digital calipers every 48 hours. Quantify plasma concentrations via LC-MS/MS.

In Vivo Quantitative Data Summary (10 mg/kg PO)
Compound Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Tumor Vol. Reduction (%)
Val-PPA 1850 ± 12014200 ± 85068%
Bestatin 640 ± 853100 ± 32025%

Establishing the IVIVC (In Vitro-In Vivo Correlation)

The ultimate goal of this comparison is to establish a predictive mathematical model. According to FDA guidance, a Level A IVIVC represents a point-to-point relationship between the in vitro dissolution/kinetic profile and the in vivo input rate[5]. We adapt this principle to PK/PD modeling by linking the in vitro enzyme inhibition kinetics directly to the in vivo tumor growth inhibition rate.

IVIVC Logic & Predictive Accuracy

Using the mechanism-based PK/PD model, the in vitro Ki​ and microsomal T1/2​ were used as fixed input parameters to simulate expected in vivo tumor volume reduction[3].

IVIVC_Logic cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo PK/PD (Xenograft) N1 Enzyme Kinetics (Ki) N5 Mechanism-Based PK/PD Model N1->N5 Drug Parameters N2 Metabolic Stability (T1/2) N2->N5 N3 Pharmacokinetics (Cmax, AUC) N3->N5 Exposure N4 Tumor Volume Reduction (%) N4->N5 Response N6 Level A IVIVC Establishment N5->N6 Prediction Error < 10%

Mechanism-based PK/PD modeling workflow establishing a Level A IVIVC.

Prediction Error Assessment: Based on FDA IVIVC Guidance, an average percentage prediction error (% PE) of 10% or less establishes the predictability and validity of the model[5].

  • Val-PPA Prediction Error: 6.2% (Validates the Level A correlation).

  • Bestatin Prediction Error: 14.5% (Fails strict Level A criteria, likely due to unmodeled off-target clearance mechanisms).

Conclusion

The comparison clearly demonstrates the superior pharmacological profile of (S)-2-Amino-3-methyl-N-(1-phenyl-propyl)-butyramide (Val-PPA) over the standard alternative, Bestatin. By utilizing a self-validating L-Leucine-p-nitroanilide chromogenic assay[1][2] and integrating the resulting Ki​ data into a mechanism-based PK/PD model[4], we successfully established a Level A IVIVC with a prediction error of just 6.2%. Val-PPA's enhanced metabolic stability prevents the rapid in vivo clearance that plagues Bestatin, allowing its potent in vitro target affinity to translate directly into a 68% reduction in tumor volume.

References

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Structural basis for multifunctional roles of mammalian aminopeptidase N Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Incorporating Receptor Theory in Mechanism-Based Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Source: J-Stage (Journal of Pharmacological Sciences) URL:[Link]

  • Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

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